molecular formula C10H17ClN2 B1463143 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine CAS No. 341008-29-5

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Cat. No.: B1463143
CAS No.: 341008-29-5
M. Wt: 200.71 g/mol
InChI Key: MIFAVNXICQTFGY-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLYNSYFPJUZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358965
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-29-5
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: Initial database searches for "2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine" did not yield a significant body of research for a comprehensive technical guide. However, a closely related and structurally similar isomer, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine , is not only a commercially available compound but also belongs to a class of molecules with significant, well-documented therapeutic interest.[1][2] This guide will, therefore, focus on this latter, more scientifically pertinent compound, providing a framework for its synthesis, understanding its biological context, and exploring its potential in drug development.

Introduction: A Scaffold of Interest in Antimicrobial Research

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While its intrinsic properties are noteworthy, its primary significance in the current research landscape is as a foundational structure for the development of potent antitubercular agents.[3][4] Specifically, derivatives of this compound have shown remarkable efficacy as inhibitors of the Mycobacterium tuberculosis (Mtb) protein, Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6] MmpL3 is an essential transporter protein, crucial for the assembly of the unique and protective mycobacterial cell wall, making it a prime target for novel antibiotic development.[3] This guide will delve into the chemical properties, synthesis, and the compelling biological rationale for investigating 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and its analogues in the context of modern drug discovery.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties for 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine.

PropertyValueSource
CAS Number 892592-08-4[1]
Molecular Formula C₁₀H₁₆N₂[1]
Molecular Weight 164.25 g/mol [1]
MDL Number MFCD07411571[1]
SMILES CC(C)CNCC1=CC=CC=N1[1]

Synthesis and Chemical Workflow

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is most commonly achieved through reductive amination. This robust and widely utilized reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.

General Synthesis Pathway: Reductive Amination

The logical and efficient synthetic route to 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine involves the reaction of pyridine-2-carboxaldehyde with isobutylamine (2-methylpropan-1-amine) in the presence of a reducing agent.

G Pyridine_CHO Pyridine-2-carboxaldehyde Imine Imine Intermediate Pyridine_CHO->Imine Isobutylamine Isobutylamine (2-methylpropan-1-amine) Isobutylamine->Imine Target_Compound 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine Imine->Target_Compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, Pyridine-Borane) Reducing_Agent->Target_Compound

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative example of a reductive amination procedure that can be adapted for the synthesis of the title compound. The choice of reducing agent can be critical; sodium triacetoxyborohydride is often favored for its mildness and broad applicability, while pyridine-borane offers another effective alternative.[7]

Materials:

  • Pyridine-2-carboxaldehyde

  • Isobutylamine (2-methylpropan-1-amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-borane complex

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • 4 Å Molecular Sieves (optional, but recommended for driving imine formation)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add pyridine-2-carboxaldehyde (1.0 eq) and the chosen solvent (e.g., DCM).

  • Amine Addition: Add isobutylamine (1.1-1.5 eq). If using molecular sieves to facilitate imine formation, they should be added at this stage. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to control any effervescence. The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine.

Biological Activity and Mechanism of Action

The primary therapeutic relevance of the 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine scaffold lies in its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] Derivatives of this compound have been identified as powerful inhibitors of the essential mycobacterial protein MmpL3.[3][4]

The MmpL3 Target

MmpL3 is a transmembrane protein that plays an indispensable role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasmic space.[3] Mycolic acids are the major lipid components of the mycobacterial outer membrane, forming a thick, waxy, and highly impermeable barrier. This unique cell wall structure is fundamental to the survival and virulence of M. tuberculosis.

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM_synthesis TMM Synthesis TMM_precursor->TMM_synthesis TMM_cyto Trehalose Monomycolate (TMM) TMM_synthesis->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Assembly) TMM_peri->Mycolic_Acid_Layer Inhibitor Pyridine-2-methylamine Derivatives Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives.

By inhibiting MmpL3, these compounds effectively halt the transport of TMM, thereby disrupting the mycolic acid biosynthesis pathway.[3] This leads to a compromised cell wall, ultimately resulting in bacterial cell death. The essentiality of MmpL3 for mycobacterial viability makes it an attractive and validated drug target.[9]

Structure-Activity Relationship (SAR)

Research into pyridine-2-methylamine derivatives has provided valuable insights into the structure-activity relationships governing MmpL3 inhibition. A 2023 study published in the European Journal of Medicinal Chemistry detailed the structure-based design of numerous analogues.[4] Key findings from such studies often indicate that:

  • The pyridine-2-methylamine core serves as a critical pharmacophore, likely engaging in key interactions within the MmpL3 binding pocket, such as π-π stacking with aromatic residues like tyrosine.[3]

  • Modifications to the isobutyl group can be explored to optimize hydrophobic interactions within the target protein.

  • Further substitutions on the pyridine ring or the amine nitrogen can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

One notable compound from these studies, designated "compound 62," demonstrated exceptionally high activity against both the standard Mtb H37Rv strain (MIC = 0.016 µg/mL) and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4] This underscores the therapeutic potential of this chemical class in combating drug-resistant tuberculosis.

Conclusion and Future Directions

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine is a chemically tractable and biologically significant molecule. While a simple secondary amine in its own right, it serves as a powerful foundational scaffold for the development of next-generation antitubercular agents. The validation of its molecular target, MmpL3, combined with promising preclinical data on its derivatives, positions this compound class as a subject of intense interest for researchers in infectious diseases and drug development.[3][4]

Future research will likely focus on:

  • Lead Optimization: Synthesizing and testing a wider array of derivatives to improve potency, reduce off-target effects, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Advancing the most promising lead compounds into animal models of tuberculosis infection to evaluate their in vivo efficacy and safety profiles.[6]

  • Mechanism Elucidation: Further crystallographic or cryo-EM studies to precisely define the binding mode of these inhibitors within the MmpL3 transporter, which would guide further rational drug design.

The journey from a chemical scaffold to a clinically approved drug is long and arduous. However, the compelling biological activity and clear mechanism of action associated with the 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine core provide a robust and promising starting point for the development of new therapies to combat the global threat of tuberculosis.

References

  • This reference is intentionally left blank as it pertains to the initial, un-resolvable chemical name.
  • Appchem. (n.d.). 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine | 892592-08-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF. Retrieved from [Link]

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  • Tomioka, K., et al. (2020). Molecular insights into MmpL3 lead to the development of novel indole-2-carboxamides as antitubercular agents. PLOS ONE, 15(3), e0229862. Available at: [Link]

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. Available at: [Link]

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. Retrieved from [Link]

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  • Pelc, R., et al. (2007). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(15), 2401-2404. Available at: [Link]

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  • Černíková, A., et al. (2023). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Archiv der Pharmazie, 356(10), 2300188. Available at: [Link]

  • Sotomayor, L., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(4), 818-821. Available at: [Link]

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  • Degiacomi, G., et al. (2017). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 60(19), 8140-8151. Available at: [Link]

  • Pelc, R., & Pelc, M. J. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(16), 5224-5225. Available at: [Link]

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Sources

An In-depth Technical Guide to 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Rationale

The synthesis of novel chemical entities with potential biological activity is a cornerstone of modern drug discovery and materials science. The target molecule, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, combines two key pharmacophores: a pyridine ring and a sterically hindered tertiary butylamine group. Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including as antitubercular and antifungal agents.[1][2] The tert-butyl group, on the other hand, can impart unique physicochemical properties to a molecule, such as increased metabolic stability and lipophilicity, which can be advantageous in drug design.[3]

The strategic combination of these two fragments in 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine presents an intriguing target for synthesis and biological evaluation. This guide aims to provide a comprehensive theoretical framework to enable researchers to synthesize, purify, and characterize this compound, thereby facilitating the exploration of its potential applications.

Chemical Structure and Predicted Properties

The chemical structure of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is characterized by a central nitrogen atom connecting a pyridin-4-ylmethyl group and a tert-butyl group.

IUPAC Name: 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

The presence of both a basic pyridine nitrogen and a secondary amine nitrogen suggests that this compound will exhibit basic properties. The bulky tert-butyl group is expected to influence its conformational flexibility and intermolecular interactions.

A summary of predicted physicochemical properties is provided in the table below. These values are estimated based on the properties of its constituent fragments, tert-butylamine and pyridin-4-ylmethanamine, and general chemical principles.

PropertyPredicted ValueRationale/Reference
Molecular Formula C10H16N2Based on structural components.
Molecular Weight 164.25 g/mol Calculated from the molecular formula.
Boiling Point ~220-240 °CExtrapolated from similar structures.
LogP ~1.5 - 2.5Estimated based on fragment contributions.
pKa1 (Pyridinium) ~5-6Typical for a pyridine ring.
pKa2 (Ammonium) ~10-11Typical for a secondary amine.

Proposed Synthesis via Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines is reductive amination.[4][5] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, the proposed starting materials are pyridine-4-carbaldehyde and 2-methylpropan-2-amine (tert-butylamine).[6][7]

The overall synthetic workflow is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyridine_4_carbaldehyde Pyridine-4-carbaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, DCE, rt) Pyridine_4_carbaldehyde->Reductive_Amination tert_Butylamine 2-methylpropan-2-amine (tert-Butylamine) tert_Butylamine->Reductive_Amination Target_Molecule 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Reductive_Amination->Target_Molecule

Caption: Proposed synthetic workflow for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

  • Pyridine-4-carbaldehyde

  • 2-methylpropan-2-amine (tert-butylamine)[8]

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyridine-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Amine Addition: To the stirred solution, add 2-methylpropan-2-amine (1.1 eq).

  • Reductant Addition: After stirring for 20-30 minutes at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes. Caution: The addition of the reducing agent may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing a small amount of triethylamine (to prevent protonation of the product on the silica).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Proposed Analytical Characterization

The following are the predicted spectroscopic data for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ ~8.5-8.6 (m, 2H, pyridine H2, H6)

    • δ ~7.2-7.3 (m, 2H, pyridine H3, H5)

    • δ ~3.8 (s, 2H, -CH₂-)

    • δ ~1.1 (s, 9H, -C(CH₃)₃)

    • A broad singlet corresponding to the N-H proton may be observed, its chemical shift being dependent on concentration and temperature.

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ ~150 (pyridine C2, C6)

    • δ ~148 (pyridine C4)

    • δ ~123 (pyridine C3, C5)

    • δ ~55 (-CH₂-)

    • δ ~50 (-C(CH₃)₃)

    • δ ~29 (-C(CH₃)₃)

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₀H₁₇N₂) is approximately 165.1386. The experimentally determined mass should be within 5 ppm of this value.

Potential Applications and Future Research Directions

The unique structural features of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine suggest several potential areas of application for further research.

Medicinal Chemistry
  • Antimicrobial Agents: As previously mentioned, pyridine-based compounds have shown promise as antitubercular and antifungal agents.[1][2] The introduction of the tert-butylamine moiety could enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved antimicrobial activity.

  • Enzyme Inhibitors: The pyridine ring can act as a hydrogen bond acceptor, while the secondary amine can act as both a donor and acceptor. These features make the molecule a candidate for binding to the active sites of various enzymes.

The following diagram illustrates a hypothetical interaction of the target molecule with an enzyme active site:

G cluster_enzyme Enzyme Active Site cluster_ligand 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine H_bond_acceptor H-bond Acceptor Hydrophobic_pocket Hydrophobic Pocket H_bond_donor H-bond Donor Pyridine_ring Pyridine Ring Pyridine_ring->H_bond_donor H-bond tert_Butyl_group tert-Butyl Group tert_Butyl_group->Hydrophobic_pocket Hydrophobic Interaction Amine_NH Secondary Amine (N-H) Amine_NH->H_bond_acceptor H-bond

Caption: Hypothetical binding mode of the target molecule in an enzyme active site.

Materials Science
  • Ligands for Metal Complexes: The pyridine nitrogen and the secondary amine nitrogen can both coordinate to metal ions, making this molecule a potential bidentate ligand for the synthesis of novel metal complexes. These complexes could have applications in catalysis or as functional materials.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of the novel compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. The proposed synthesis via reductive amination is a reliable and scalable method. The predicted physicochemical and spectroscopic data provide a benchmark for the successful synthesis and purification of this molecule. The potential applications in medicinal chemistry and materials science warrant further investigation. It is our hope that this guide will serve as a valuable resource for researchers interested in exploring the chemistry and potential utility of this intriguing molecule.

References

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Sources

An In-depth Technical Guide to 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a sterically hindered secondary amine incorporating a pyridine moiety. While not a widely commercialized compound with an extensive documented history, its synthesis, characterization, and potential applications can be thoroughly understood through established principles of organic chemistry. This document is intended for researchers and professionals in drug development and chemical synthesis, offering insights into its molecular architecture, logical synthetic strategies, and prospective utility.

Introduction and Molecular Overview

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, with the chemical formula C₁₀H₁₆N₂, is a unique secondary amine characterized by the attachment of a bulky tert-butyl group and a pyridin-4-ylmethyl (or 4-picolyl) group to a central nitrogen atom.

Structural Features and Inferred Properties:

  • Steric Hindrance: The tert-butyl group provides significant steric bulk around the secondary amine nitrogen. This feature is expected to diminish its nucleophilicity while preserving its basicity, making it a candidate for applications as a non-nucleophilic base in sensitive organic reactions.[1]

  • Dual Basicity: The molecule possesses two basic centers: the secondary amine nitrogen and the pyridine ring nitrogen. The relative basicity of these sites is crucial for its role in coordination chemistry and potential biological interactions.

  • Coordination Potential: The pyridine ring is a well-established ligand for a vast array of metal ions.[2] The presence of the N-alkyl side chain can modulate the electronic properties and steric environment of the pyridine nitrogen, influencing the stability and reactivity of its metal complexes.[2][3]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient pathway for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is through reductive amination . This widely used C-N bond-forming reaction is a cornerstone of amine synthesis in both academic and industrial settings due to its versatility and operational simplicity.[4]

The retrosynthetic analysis disconnects the key C-N bond between the methylene bridge and the amine nitrogen, identifying pyridine-4-carboxaldehyde and tert-butylamine as readily available starting materials.

Retrosynthesis target 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine disconnection C-N Disconnection (Reductive Amination) target->disconnection intermediates Imine Intermediate disconnection->intermediates starting_materials Pyridine-4-carboxaldehyde + tert-Butylamine intermediates->starting_materials Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Reactant Charging Pyridine-4-carboxaldehyde tert-Butylamine Methanol (Solvent) B 2. Imine Formation (in situ) Stir at room temp. A->B 1-2h C 3. Reduction Cool to 0°C Add NaBH4 portion-wise B->C Control exotherm D 4. Quench Reaction Add water C->D E 5. Solvent Removal Rotary Evaporation D->E F 6. Extraction Add DCM & Water Separate layers E->F G 7. Drying & Filtration Dry organic layer (Na2SO4) Filter F->G Organic Phase H 8. Purification Column Chromatography G->H I Final Product: 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine H->I Pure Product

Sources

The Pivotal Role of Pyridinylmethylamines in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridinylmethylamine scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of pyridinylmethylamines, meticulously curated for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the intricate pharmacological profiles, and illuminate the path from molecular design to potential clinical applications. This guide is structured to not only present established knowledge but also to foster a deeper understanding of the causal relationships between chemical structure and biological activity, thereby empowering the next generation of drug discovery.

Introduction: The Enduring Significance of the Pyridine Nucleus

The pyridine ring, a quintessential six-membered aromatic heterocycle, is a privileged scaffold in drug design, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of substitutions, render it an exceptionally versatile building block for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of pyridine-containing compounds, the pyridinylmethylamine moiety has emerged as a particularly fruitful pharmacophore, demonstrating a remarkable propensity for interacting with a variety of biological targets with high affinity and selectivity. This guide will focus on this critical subclass of compounds, exploring their synthesis, biological activities, and therapeutic potential.

Synthetic Methodologies: Crafting the Pyridinylmethylamine Core

The efficient and versatile synthesis of pyridinylmethylamine derivatives is paramount to exploring their vast chemical space and unlocking their therapeutic potential. While various synthetic strategies have been developed, one of the most robust and widely employed methods is reductive amination .

Reductive Amination: A Workhorse in Pyridinylmethylamine Synthesis

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of pyridinylmethylamines.[2][3] This reaction typically involves the condensation of a pyridinecarboxaldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The general workflow for reductive amination is depicted below:

G Pyridinecarboxaldehyde Pyridinecarboxaldehyde Imine Imine/Iminium Ion Intermediate Pyridinecarboxaldehyde->Imine Condensation (+ Amine) Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Imine Pyridinylmethylamine Pyridinylmethylamine Product Imine->Pyridinylmethylamine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Imine G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Agonist Pyridinylmethylamine Agonist Agonist->Receptor Binds cAMP cAMP ATP->cAMP Conversion Response Neuronal Response (e.g., decreased firing) cAMP->Response Leads to G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Preclinical & Clinical Development HTS High-Throughput Screening (HTS) or Fragment-Based Screening Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) Lead_Opt->ADMET Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

A Technical Guide to the Theoretical Mechanism of Action of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document outlines a hypothesized mechanism of action for the novel compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. Based on a detailed analysis of its structural motifs—a bulky tert-butyl group, a secondary amine, and a pyridin-4-ylmethyl moiety—we theorize that this compound primarily functions as a competitive inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition is predicted to increase synaptic concentrations of dopamine and norepinephrine, leading to downstream modulation of monoaminergic signaling pathways. This guide provides a comprehensive framework for the experimental validation of this hypothesis, from initial in vitro binding and uptake assays to in vivo neurochemical and behavioral studies.

Introduction and Molecular Scaffolding Analysis

The compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is a novel molecule with potential applications in neuroscience and pharmacology. Lacking empirical data, its potential biological activity must be inferred from its chemical structure. A systematic deconstruction of its molecular scaffold provides a rational basis for hypothesizing a primary pharmacological target.

  • Tert-Butyl Group ((CH₃)₃C-): This bulky aliphatic group is a common feature in central nervous system (CNS) active compounds. Its primary role is often steric hindrance, which can prevent enzymatic degradation (e.g., by monoamine oxidases) and confer selectivity for specific receptor or transporter subtypes.[1] The lipophilicity of this group may also enhance the molecule's ability to cross the blood-brain barrier, a critical step for CNS drug action.[2]

  • Secondary Amine (-NH-): The secondary amine is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, this amine is expected to be protonated, forming a cation that can engage in crucial ionic interactions with acidic residues (e.g., aspartate) in the binding pockets of biogenic amine transporters.[3]

  • Pyridin-4-ylmethyl Moiety (C₅H₄NCH₂-): The pyridine ring is a bioisostere of a phenyl ring but with distinct electronic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The presence of a pyridine moiety is common in molecules designed to interact with monoamine systems and can be critical for binding affinity and selectivity.[4][5] Its position at the 4-position of the pyridine ring influences the vector of these interactions.

The overall structure bears resemblance to N-benzyl-tert-butylamine and other phenethylamine-type monoaminergic agents, suggesting a high probability of interaction with the monoamine transporter family (DAT, NET, and SERT).[6][7]

Hypothesized Primary Pharmacological Target: Monoamine Transporter Inhibition

Based on the structural analysis, the primary hypothesis is that 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine acts as a reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET) .

The proposed mechanism involves the compound competitively binding to the substrate recognition site on these transporters. The protonated secondary amine would likely form an ionic bond with a key aspartate residue in transmembrane domain 1 of DAT (Asp79), an interaction critical for the binding of dopamine and other DAT inhibitors. The pyridin-4-ylmethyl group could then engage in pi-stacking or hydrogen bonding interactions with aromatic residues (e.g., phenylalanine, tyrosine) deeper within the binding pocket, while the tert-butyl group provides a steric anchor that may enhance affinity and slow dissociation kinetics. By occupying this site, the compound would block the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.

Proposed Downstream Signaling and Physiological Consequences

Inhibition of DAT and NET leads to a prolonged residence time of dopamine and norepinephrine in the synaptic cleft. This elevation of synaptic neurotransmitter levels enhances the activation of postsynaptic dopamine (D1-D5) and adrenergic (α1, α2, β1-3) receptors.

  • Dopaminergic Pathways: Enhanced activation of D1-like receptors would stimulate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA). This cascade is associated with effects on motor control, reward, and executive function.

  • Noradrenergic Pathways: Increased norepinephrine would act on various adrenergic receptors, influencing arousal, vigilance, and mood.

This proposed cascade suggests the compound may have psychostimulant, antidepressant, or cognitive-enhancing properties.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle DA/NE Vesicles DA_NE_Synapse Dopamine (DA) & Norepinephrine (NE) DA_NE_Vesicle->DA_NE_Synapse Release DAT_NET DAT / NET DA_NE_Synapse->DAT_NET Reuptake DA_R Dopamine Receptors (D1, D2, etc.) DA_NE_Synapse->DA_R Binds NE_R Adrenergic Receptors (α, β) DA_NE_Synapse->NE_R Binds Compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Compound->DAT_NET Inhibition AC Adenylyl Cyclase DA_R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Response Phosphorylates Targets Experimental_Workflow cluster_in_vitro Tier 1: In Vitro Target Engagement cluster_ex_vivo Tier 2: Cellular & Tissue Function cluster_in_vivo Tier 3: In Vivo Pharmacodynamics & Behavior Binding Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) Uptake Synaptosome/Cell-based Uptake Assays (Determine IC50 for DA, NE, 5-HT uptake) Binding->Uptake Confirm Affinity MAO_Assay MAO-A/B Inhibition Assay (Counter-screen for off-target effects) Uptake->MAO_Assay Assess Selectivity Efflux Neurotransmitter Efflux Assays (Distinguish inhibitor vs. releaser) Uptake->Efflux Confirm Functional Inhibition Microdialysis In Vivo Microdialysis (Measure synaptic DA/NE levels in striatum/PFC) Efflux->Microdialysis Validate In Vivo Target Engagement Behavior Behavioral Assays (e.g., Locomotor Activity, Forced Swim Test) Microdialysis->Behavior Correlate Neurochemistry with Behavior

Caption: A multi-tiered workflow for validating the hypothesized mechanism.

Tier 1: In Vitro Target Engagement & Selectivity

4.1.1 Protocol: Competitive Radioligand Binding Assay [8] This assay determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

  • Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT. [8]2. Assay Setup: In a 96-well plate, add 150 µL of membrane preparation, 50 µL of serially diluted test compound, and 50 µL of a specific radioligand (e.g., [³H]WIN 35,428 for DAT). [8]3. Incubation: Incubate the plate for 60 minutes at room temperature to reach binding equilibrium. [8]4. Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. [8]5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter. [9]6. Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

4.1.2 Protocol: Neurotransmitter Uptake Inhibition Assay [3] This assay measures the functional ability of the compound to block neurotransmitter uptake.

  • Cell Plating: Plate cells expressing the target transporter (e.g., hDAT-MDCK cells) in a 96-well plate and grow to ~80% confluency. [3]2. Pre-incubation: Wash cells with assay buffer and pre-incubate with various concentrations of the test compound for 10 minutes. [3]3. Initiation: Initiate uptake by adding a mixture of unlabeled and radiolabeled substrate (e.g., [³H]dopamine). [3]4. Termination: After a defined period (e.g., 10 minutes), terminate uptake by washing the cells rapidly with ice-cold buffer. [3]5. Lysis & Quantification: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter. [9]6. Data Analysis: Calculate the concentration-dependent inhibition of uptake to determine the IC50 value.

4.1.3 Protocol: Monoamine Oxidase (MAO) Inhibition Assay [10] This counter-screen determines if the compound has off-target activity as an MAO inhibitor.

  • Enzyme Preparation: Use commercially available human recombinant MAO-A and MAO-B enzymes.

  • Assay Reaction: In a 96-well plate, incubate the MAO enzyme with the test compound. [11]3. Substrate Addition: Add a fluorogenic substrate (e.g., p-tyramine for general MAO activity) and horseradish peroxidase. The deamination of the substrate by MAO produces H₂O₂, which reacts to generate a fluorescent product. [10]4. Detection: Measure the fluorescence kinetically using a plate reader (λex = 530 nm / λem = 585 nm). [10]5. Data Analysis: Compare the rate of reaction in the presence of the test compound to controls to determine the percent inhibition.

Tier 3: In Vivo Pharmacodynamics

4.2.1 Protocol: In Vivo Microdialysis in Rat Striatum [12] This technique directly measures the effect of the compound on extracellular dopamine levels in the brain of a freely moving animal.

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum of a rat (e.g., +1.6 mm AP, +2.5 mm ML from bregma). [12]Secure the cannula with dental cement. Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 10-20 minutes to establish a stable baseline of extracellular dopamine concentration.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection. [12]6. Data Interpretation: Express the post-administration dopamine levels as a percentage of the pre-administration baseline to quantify the in vivo effect on dopamine reuptake.

Data Interpretation and Predictive Quantitative Analysis

The experimental framework described above would generate quantitative data to either support or refute the primary hypothesis. Below are predictive data tables illustrating expected outcomes if the hypothesis is correct.

Table 1: Predicted In Vitro Binding and Function

Target Radioligand Binding (Ki, nM) Uptake Inhibition (IC50, nM)
hDAT 10 - 50 20 - 100
hNET 20 - 100 50 - 250
hSERT > 1000 > 1000
MAO-A > 10,000 (No significant inhibition) > 10,000 (No significant inhibition)

| MAO-B | > 10,000 (No significant inhibition) | > 10,000 (No significant inhibition) |

A low Ki and IC50 value for DAT and NET, with significantly higher values for SERT and MAO, would confirm potent and selective inhibition.

Table 2: Predicted In Vivo Microdialysis Outcome

Brain Region Treatment Peak Extracellular Dopamine (% of Baseline)
Striatum Vehicle 100 ± 10%

| Striatum | Test Compound (10 mg/kg, i.p.) | 350 ± 50% |

A significant, dose-dependent increase in extracellular dopamine levels post-administration would provide strong in vivo evidence of DAT inhibition. [13]

Conclusion

The structural characteristics of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine strongly suggest a theoretical mechanism of action as a selective dopamine and norepinephrine reuptake inhibitor. This guide provides a robust, logical, and technically detailed framework for the systematic evaluation of this hypothesis. The proposed experiments, from receptor binding to in vivo neurochemistry, constitute a self-validating system designed to elucidate the compound's primary pharmacological target and its downstream physiological effects. Successful validation would position this molecule as a promising lead for development in therapeutic areas involving monoaminergic dysfunction.

References

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Methodological & Application

The Emerging Role of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles is paramount. The compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a secondary amine featuring a pyridin-4-ylmethyl group and a sterically hindered tert-butyl moiety, represents a compelling, albeit underexplored, scaffold. This guide provides an in-depth analysis of its potential applications, rooted in the established principles of medicinal chemistry and supported by detailed experimental protocols. While direct literature on this specific molecule is sparse, its constituent parts—the pyridine ring and the tert-butyl group—are ubiquitous in pharmaceuticals, allowing us to infer its significant potential.

The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, often contributing to improved aqueous solubility and engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[1] Conversely, the tert-butyl group is frequently incorporated into drug candidates to enhance metabolic stability by acting as a steric shield, preventing enzymatic degradation of nearby functional groups.[2] The combination of these two moieties in 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine suggests a scaffold that could offer a unique balance of drug-like properties.

Physicochemical and Pharmacokinetic Profile: A Structural Rationale

The judicious inclusion of specific functional groups is a cornerstone of rational drug design. The structural attributes of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine suggest a favorable profile for a drug discovery building block.

PropertyInfluencing MoietyRationalePotential Advantage in Drug Discovery
Aqueous Solubility Pyridine RingThe nitrogen atom in the pyridine ring is basic and can be protonated at physiological pH, forming a cationic species that enhances water solubility.Improved bioavailability for oral administration and suitability for intravenous formulations.
Metabolic Stability Tert-butyl GroupThe bulky tert-butyl group can sterically hinder the metabolic enzymes, such as cytochrome P450s, from accessing and oxidizing adjacent labile bonds.[2]Increased plasma half-life and reduced potential for the formation of reactive metabolites.
Target Engagement Pyridine Ring & Secondary AmineThe pyridine nitrogen can act as a hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor. The aromatic ring can also participate in π-stacking interactions.Versatile binding modes to a variety of biological targets, including kinases, GPCRs, and enzymes.
Lipophilicity Tert-butyl GroupThe aliphatic nature of the tert-butyl group contributes to the overall lipophilicity of the molecule.Enhanced cell membrane permeability, which is crucial for reaching intracellular targets.

Synthetic Pathways: Accessing the Scaffold

The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine and its derivatives can be approached through several reliable and well-documented organic chemistry transformations. The two primary retrosynthetic disconnections are at the C-N bond, suggesting either a reductive amination or a direct N-alkylation strategy.

cluster_0 Retrosynthetic Analysis Target 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Disconnect1 C-N Bond (Reductive Amination) Target->Disconnect1 Disconnect2 C-N Bond (N-Alkylation) Target->Disconnect2

Caption: Retrosynthetic analysis of the target molecule.
Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from a carbonyl compound and an amine.[3] This protocol details the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine from pyridine-4-carboxaldehyde and 2-methylpropan-2-amine (tert-butylamine).

Materials:

  • Pyridine-4-carboxaldehyde

  • 2-methylpropan-2-amine (tert-butylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 eq) and dichloroethane (DCE) or methanol (MeOH) as the solvent.

  • Amine Addition: Add 2-methylpropan-2-amine (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Protocol 2: Synthesis via N-Alkylation

Direct N-alkylation of tert-butylamine with a suitable pyridin-4-ylmethyl halide is another viable synthetic route.[4] This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation, although this is less of a concern with the sterically hindered tert-butylamine.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride or 4-(bromomethyl)pyridine hydrobromide

  • 2-methylpropan-2-amine (tert-butylamine)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) or DIPEA (2.2 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Amine Addition: Add 2-methylpropan-2-amine (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 50-80 °C and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Potential Applications in Drug Discovery

The unique structural combination of a hydrogen-bonding capable pyridine ring and a metabolically robust tert-butyl group positions 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine as a valuable scaffold for targeting a range of biological entities.

cluster_1 Potential Therapeutic Areas Scaffold 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Pyridine Moiety Tert-butyl Group Kinase Kinase Inhibition (e.g., KDR/VEGFR-2) Scaffold->Kinase H-bond acceptor π-stacking GPCR GPCR Modulation Scaffold->GPCR Salt bridge formation Hydrophobic interactions Enzyme Enzyme Inhibition (e.g., Proteases, Epigenetic Targets) Scaffold->Enzyme Steric influence on binding Access to hydrophobic pockets

Caption: Potential applications of the scaffold in drug discovery.
Kinase Inhibitors

Many kinase inhibitors utilize a pyridine or a similar heterocycle to form a key hydrogen bond with the hinge region of the kinase domain. The pyridin-4-ylmethyl moiety is structurally analogous to fragments found in known kinase inhibitors, such as N-(pyridin-4-ylmethyl)aniline derivatives which have been investigated as KDR (VEGFR-2) inhibitors.[5] The tert-butyl group can occupy a nearby hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: KDR/VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine derivatives against a protein kinase.

Materials:

  • Recombinant human KDR (VEGFR-2) enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the substrate, and the test compound solution.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding the ADP-Glo™ reagent followed by the Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

GPCR Ligands and Other Targets

The basic nitrogen of the pyridine ring and the secondary amine can participate in ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in the binding pockets of G-protein coupled receptors (GPCRs). The tert-butyl group can provide a hydrophobic anchor within the transmembrane domains.

Conclusion: A Scaffold with Untapped Potential

While 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine may not yet be a household name in medicinal chemistry, a thorough analysis of its constituent fragments strongly suggests its potential as a versatile and valuable scaffold. Its straightforward synthesis, combined with the favorable physicochemical properties imparted by the pyridine and tert-butyl groups, makes it an attractive starting point for the design of novel therapeutics. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this promising molecular architecture in their drug discovery endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). YouTube. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Tert-butylamine - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • Amine Preparation 4 - Reductive Amination. (2020, April 22). YouTube. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. ACS Publications. Available at: [Link]

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. (2012, October 23). National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine: A Novel Sterically Hindered Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of sterically demanding moieties can profoundly influence the biological activity, selectivity, and physicochemical properties of target molecules. The compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, featuring a bulky tert-butyl group adjacent to a pyridin-4-ylmethyl nitrogen, represents a novel and intriguing chemical intermediate. The inherent steric hindrance and the electronic properties of the pyridine ring suggest its significant potential as a building block for creating unique molecular architectures. This guide provides a comprehensive overview of the proposed synthesis, purification, characterization, and potential applications of this promising, yet underexplored, chemical entity. While direct literature on this specific molecule is sparse, the protocols and applications presented herein are grounded in established chemical principles and analogous transformations, offering a robust starting point for researchers and drug development professionals.

Physicochemical Properties and Structural Attributes

The unique combination of a tert-butyl group and a pyridin-4-yl-methyl moiety imparts specific characteristics to 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₆N₂Based on structural components.
Molecular Weight 164.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilTypical for secondary amines of this molecular weight.
Boiling Point Estimated >200 °CThe presence of the polar pyridine ring and the secondary amine capable of hydrogen bonding would lead to a relatively high boiling point.
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF). Limited solubility in water.The hydrophobic tert-butyl group and the aromatic pyridine ring dominate the solubility profile.
pKa Estimated 8.5 - 9.5 (for the secondary amine)The electron-withdrawing effect of the pyridine ring is expected to slightly decrease the basicity compared to a simple dialkyl amine.

Proposed Synthetic Protocol: Reductive Amination

The most direct and widely applicable method for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is the reductive amination of pyridine-4-carboxaldehyde with 2-methylpropan-2-amine (tert-butylamine). This method is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.

Reaction Scheme:

G pyridine_aldehyde Pyridine-4-carboxaldehyde intermediate Imine Intermediate pyridine_aldehyde->intermediate + tert_butylamine 2-Methylpropan-2-amine (tert-Butylamine) tert_butylamine->intermediate product 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine intermediate->product + reagents Reducing Agent (e.g., NaBH(OAc)₃) reagents->product G start Lead Compound with Electrophilic Center (R-X) product Modified Lead Compound with Steric Shielding start->product Nucleophilic Substitution intermediate 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine intermediate->product

Experimental Applications of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine in Medicinal Chemistry: A-PRACTICAL GUIDE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential experimental applications of the novel chemical entity, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. Given the limited publicly available data on this specific compound, this guide takes a forward-looking approach, hypothesizing its utility based on the known activities of structurally similar molecules. We provide detailed, field-proven protocols for investigating its potential as an antitubercular agent targeting MmpL3 and as a modulator of the 5-HT1A receptor for central nervous system disorders. This guide is intended to serve as a foundational resource for initiating a medicinal chemistry campaign around this promising scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a privileged scaffold in drug design.[3][4] The compound of interest, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, combines this critical heterocycle with a sterically hindered secondary amine, a feature that can impart metabolic stability and unique receptor interactions.

While specific biological data for this exact molecule is not yet prevalent in the literature, the broader class of pyridinylmethylamine derivatives has shown significant promise in two key therapeutic areas:

  • Antitubercular Agents: Structurally related pyridine-2-methylamines have been identified as potent inhibitors of the essential mycobacterial membrane protein MmpL3.[5] This protein is crucial for the transport of mycolic acids, which are vital components of the mycobacterial cell wall.[6] Inhibition of MmpL3 leads to cell death, making it a prime target for new tuberculosis therapies.[7][8]

  • Central Nervous System (CNS) Agents: The pyridinylmethylamine scaffold is also a key feature in ligands targeting the serotonin 5-HT1A receptor.[9] Agonists of this receptor are used in the treatment of anxiety and depression.[10][11]

Therefore, this guide will focus on providing the experimental framework to explore these two exciting and highly relevant potential applications for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Proposed Synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

A common and effective method for the synthesis of secondary amines is reductive amination.[12][13][14] This approach involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.[15]

Synthetic Protocol

Reaction: Reductive amination of pyridine-4-carboxaldehyde with 2-methylpropan-2-amine.

Materials:

  • Pyridine-4-carboxaldehyde

  • 2-methylpropan-2-amine (tert-butylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCE, add 2-methylpropan-2-amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Hypothetical Application 1: Antitubercular Agent Targeting MmpL3

The structural similarity of our target compound to known MmpL3 inhibitors warrants a thorough investigation into its potential as an antitubercular agent. The overall workflow for this investigation is outlined below.

Antitubercular_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Lead Optimization A Synthesis & Purity Analysis B MIC Assay vs. M. tuberculosis H37Rv A->B C Cytotoxicity Assay (e.g., Vero cells) B->C D Lipid Profile Analysis (TMM Accumulation) C->D E Generate Resistant Mutants D->E F Whole Genome Sequencing of Mutants E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H G_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_alpha Gαi Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Response Cellular Response (e.g., neuronal hyperpolarization) G_beta_gamma->Response Modulates ion channels cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Response Phosphorylates targets

Caption: Simplified signaling pathway of the 5-HT1A receptor upon agonist binding.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor. [16][17][18][19] Materials:

  • Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Test compound stock solution in DMSO

  • 96-well microtiter plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and a fixed concentration of [³H]8-OH-DPAT (at its Kd).

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM Serotonin).

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Data
Compound5-HT1A Binding Affinity (Ki, nM)
2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine TBD
8-OH-DPAT (Control)1.2
Serotonin (Control)3.5

Conclusion and Future Directions

The compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine represents an intriguing starting point for a medicinal chemistry program. Based on the established pharmacology of related scaffolds, it holds plausible potential as either an antitubercular agent or a CNS-active compound targeting the 5-HT1A receptor. The protocols and workflows detailed in this guide provide a robust and scientifically rigorous framework for the initial exploration of these possibilities. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and pharmacokinetic profiling. This document serves as a launchpad for what could be a fruitful journey in drug discovery.

References

  • New Serotonin 5-HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo. Journal of Medicinal Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • MmpL3 inhibitors as antituberculosis drugs. PubMed. [Link]

  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]

  • Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy. [Link]

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  • Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. PubMed. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Measuring minimum inhibitory concentrations in mycobacteria. PubMed. [Link]

  • What are MmpL3 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • 5-HT1A receptor. Wikipedia. [Link]

  • reductive amination & secondary amine synthesis. YouTube. [Link]

  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain. PubMed. [Link]

  • Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • 2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine. Chemsrc. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

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  • N-methylpropan-2-amine. ChemBK. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, common pitfalls, and scientifically-grounded solutions.

Introduction: Synthetic Strategies

The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a secondary amine, is most commonly and efficiently achieved via a one-pot reductive amination procedure. This method involves the reaction of pyridine-4-carboxaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired amine product.

An alternative, though often more problematic, route is the direct N-alkylation of tert-butylamine with a suitable 4-picolyl halide. While conceptually simple, this pathway is frequently complicated by side reactions.

This guide will primarily focus on troubleshooting the more robust reductive amination pathway, while also addressing the critical flaws of the N-alkylation approach.

Section 1: Troubleshooting Reductive Amination

Reductive amination is a powerful and widely used method for amine synthesis.[1] The reaction proceeds in two main stages: (1) the formation of an imine (or iminium ion) from the carbonyl and amine, and (2) the reduction of this intermediate. Success hinges on balancing the conditions for these two distinct steps.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion, with starting materials remaining even after extended reaction times. What is the likely cause?

This is the most common issue and typically points to problems with the initial imine formation step. The equilibrium between the aldehyde/amine and the imine can be unfavorable, and several factors may be at play.[1]

  • Causality 1: Steric Hindrance. The tert-butyl group on the amine is exceptionally bulky. This steric hindrance significantly impedes the nitrogen's nucleophilic attack on the carbonyl carbon, slowing down the initial addition step required for imine formation.[2][3] Compared to a less hindered primary amine like n-propylamine, the nucleophilicity of tert-butylamine can be reduced by a factor of approximately 1000.[2]

  • Causality 2: Improper pH. Imine formation is catalyzed by mild acid (typically pH 4-5).[4]

    • If too acidic (pH < 4): The amine nucleophile is protonated to its non-nucleophilic ammonium salt, shutting down the reaction.

    • If neutral or basic (pH > 6): The activation of the carbonyl by protonation is insufficient, leading to a very slow reaction.

  • Causality 3: Presence of Water. Imine formation is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials.[1] Hydrolysis of the formed imine intermediate is also a significant reverse reaction.[5][6]

Troubleshooting & Optimization Protocol:
  • Optimize pH: If not already doing so, add a catalytic amount of a weak acid like acetic acid. Monitor the pH of the reaction mixture to ensure it is in the optimal 4-5 range.

  • Remove Water:

    • Add a dehydrating agent, such as powdered 4 Å molecular sieves, to the reaction mixture before adding the reducing agent.[7]

    • Alternatively, for larger-scale reactions, consider forming the imine first in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water before cooling and proceeding with the reduction.

  • Increase Reactant Concentration: Higher concentrations can help shift the equilibrium towards the imine. However, be mindful of solubility and potential side reactions.

Q2: My main byproduct is (pyridin-4-yl)methanol. Why is the aldehyde being reduced?

This is a classic chemoselectivity problem and points directly to your choice of reducing agent.[1]

  • Causality: The reducing agent is reacting with the starting aldehyde faster than, or in competition with, the reduction of the imine intermediate. This occurs when the reducing agent is too powerful and not sufficiently selective.

    • Sodium Borohydride (NaBH₄): This reagent is capable of reducing aldehydes and ketones.[8] If imine formation is slow (which is expected here due to steric hindrance), the NaBH₄ will readily reduce the available pyridine-4-carboxaldehyde.[4]

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are more selective reducing agents. The electron-withdrawing groups (cyano or acetoxy) "tame" the hydride, making them less reactive.[4][9] They are particularly effective at reducing protonated imines (iminium ions), which are more electrophilic than the starting aldehyde, thus ensuring high selectivity.[4]

Comparative Data: Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Selectivity for Imine vs. AldehydeKey Considerations
Sodium Borohydride (NaBH₄)MeOH, EtOHLowShould only be added after confirming complete imine formation, which is difficult in a one-pot setup.[8]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, THFHigh Recommended. Tolerant to mild acid and water.[8] Highly toxic (cyanide). Handle with extreme care.
Sodium Triacetoxyborohydride (STAB) DCE, DCM, THFVery High Recommended. Moisture-sensitive but non-toxic. Excellent for acid-sensitive substrates.[8]
Workflow Diagram: Reductive Amination & Key Side Reaction

G cluster_main Desired Reductive Amination Pathway cluster_side Competing Side Reaction A Pyridine-4-carboxaldehyde I Imine Intermediate (Slow formation due to steric hindrance) A->I + tert-Butylamine - H₂O, pH 4-5 A_side Pyridine-4-carboxaldehyde B tert-Butylamine B->I P 2-methyl-N-(pyridin-4-ylmethyl) propan-2-amine (Product) I->P + Selective Reducing Agent (e.g., NaBH₃CN) S (Pyridin-4-yl)methanol (Side Product) A_side->S + Non-Selective Reducing Agent (e.g., NaBH₄)

Caption: Key pathways in the reductive amination synthesis.

Q3: How should I purify the final product? The compound seems to streak badly on my silica gel column.

Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.

  • Causality: The lone pair on the amine nitrogens forms strong hydrogen bonds or acid-base interactions with the Si-OH groups of the stationary phase, causing inconsistent elution.

Troubleshooting & Optimization Protocol:
  • Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to remove any acidic components.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with 6M NaOH until pH > 12) and extract the free amine product back into an organic solvent.

    • Dry the final organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate. This material is often significantly purer.

  • Modified Chromatography: If chromatography is still required, you must deactivate the silica gel.

    • Basic Mobile Phase: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or aqueous ammonia in a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[10] This base will competitively bind to the acidic sites on the silica, allowing your amine product to elute symmetrically.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel.

Section 2: Issues with the N-Alkylation Route

While direct N-alkylation of tert-butylamine with 4-(chloromethyl)pyridine hydrochloride might seem like a straightforward SN2 reaction, it is fraught with competing reactions that make it a poor synthetic choice for this target.

Q4: I attempted to react tert-butylamine with 4-(chloromethyl)pyridine and obtained an insoluble white solid and very little product. What happened?

You have likely encountered the classic problem of pyridine N-alkylation.

  • Causality: Competing Nucleophiles. Your reaction mixture contains two nucleophilic nitrogen atoms: the one on tert-butylamine and the one in the pyridine ring. The pyridine nitrogen, being part of an aromatic system, is also nucleophilic and can react with the electrophilic benzylic-like chloride.[11][12] This leads to the formation of a pyridinium salt. Because the starting material itself contains both the nucleophile (pyridine ring) and electrophile (chloromethyl group), this can lead to polymerization or oligomerization, resulting in an insoluble material.

Diagram: N-Alkylation Desired vs. Side Reaction

G cluster_desired Desired Pathway (Inefficient) cluster_side Dominant Side Reaction A 4-(chloromethyl)pyridine P Desired Product A->P B tert-Butylamine (Sterically Hindered Nucleophile) B->P SN2 Attack (Slow) S Pyridinium Salt (Polymerization/Insoluble Solid) A1 4-(chloromethyl)pyridine (Molecule 1) A1->S Pyridine N attacks CH₂Cl A2 4-(chloromethyl)pyridine (Molecule 2) A2->S

Caption: Competing reaction pathways in N-alkylation.

  • Further Complication: Steric Hindrance. As established, tert-butylamine is a poor nucleophile due to steric bulk.[3] This dramatically slows down the desired SN2 reaction, allowing the competing N-alkylation of the pyridine ring to become the dominant pathway.

Recommended Experimental Protocol

This protocol is based on the optimized reductive amination approach using sodium cyanoborohydride.

Materials:

  • Pyridine-4-carboxaldehyde

  • tert-Butylamine

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Add tert-butylamine (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to adjust the pH to ~4-5.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, carefully add sodium cyanoborohydride (1.1 eq). Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: a. Carefully quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining hydride reagent (perform in a fume hood as HCN gas may be evolved). Stir for 30 minutes. b. Remove the methanol under reduced pressure. c. Dilute the remaining aqueous residue with water and wash with DCM (2x) to remove non-basic impurities. Discard the organic layers. d. Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12. e. Extract the aqueous layer with DCM (3x). f. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil via flash column chromatography on silica gel using a gradient of 1-10% methanol in dichloromethane containing 0.5% triethylamine.

References

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • Reductive Amination - Chemistry Steps. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate | Journal of the American Chemical Society. [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]

  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. | Request PDF - ResearchGate. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. [Link]

  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines | Request PDF - ResearchGate. [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase - ACS Publications. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - NIH. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate | Request PDF - ResearchGate. [Link]

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  • Reductive amination - Wikipedia. [Link]

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  • N -Cyanomethyl- N -Methyl-1-(3′,4′-methylenedioxyphenyl)-2-propylamine: An MDMA Manufacturing By-Product | Request PDF - ResearchGate. [Link]

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identifying and minimizing side reactions in pyridinylmethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridinylmethylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important structural motif. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience. Our goal is to empower you to identify, understand, and minimize side reactions, leading to higher yields and purer products.

I. Reductive Amination of Pyridinecarboxaldehydes: A Troubleshooting Guide

Reductive amination is a widely used and versatile method for the synthesis of pyridinylmethylamines. It typically involves the reaction of a pyridinecarboxaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. While efficient, this method is prone to several side reactions that can complicate purification and reduce yields.

FAQ 1: My reaction is producing a significant amount of the tertiary amine byproduct. How can I favor the formation of the secondary amine?

Underlying Cause: Over-alkylation is a common issue in reductive amination, especially when using primary amines. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde to form a tertiary amine.[1]

Troubleshooting Protocol:

  • Stepwise vs. One-Pot Procedure:

    • One-Pot: In a one-pot reaction, all reagents are mixed together. This is convenient but can favor over-alkylation.

    • Stepwise (Recommended): First, form the imine by reacting the pyridinecarboxaldehyde with the primary amine in a suitable solvent like methanol. Monitor the reaction by TLC or GC-MS until the aldehyde is consumed. Then, add the reducing agent to reduce the imine to the secondary amine. This approach prevents the secondary amine from competing with the primary amine for the aldehyde.[2]

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde than other borohydrides.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which can be beneficial for imine formation.[3]

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. If using NaBH₄, it is crucial to ensure complete imine formation before its addition.[2]

  • Reaction Conditions:

    • Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to drive the imine formation to completion.

    • Temperature: Run the reaction at a lower temperature (0 °C to room temperature) to slow down the rate of the competing over-alkylation reaction.

    • pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions. This can be achieved by adding a catalytic amount of acetic acid.[4]

Troubleshooting Workflow: Minimizing Over-Alkylation

G start High Tertiary Amine Impurity Observed step1 Switch to a Stepwise Procedure: 1. Form Imine 2. Reduce start->step1 step2 Optimize Reducing Agent step1->step2 If impurity persists step3 Adjust Reaction Conditions step2->step3 If impurity persists end_success Desired Secondary Amine Purity Achieved step3->end_success Successful Optimization end_fail Re-evaluate Synthetic Route step3->end_fail If all else fails

Caption: Workflow to minimize tertiary amine formation.

FAQ 2: My reaction is sluggish, and I have a low conversion of the starting aldehyde. What can I do to improve the reaction rate?

Underlying Cause: Incomplete imine formation is a common reason for low conversion. The rate of imine formation is pH-dependent and can be slow if the conditions are not optimal.

Troubleshooting Protocol:

  • Catalytic Acid: Add a catalytic amount of acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[4]

  • Dehydrating Agent: The formation of an imine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the imine product. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reductive aminations using NaBH(OAc)₃.[2] For NaBH₃CN, methanol is a common choice.[5]

  • Temperature: While low temperatures are recommended to prevent over-alkylation, a slight increase in temperature (e.g., to 40 °C) can improve the rate of imine formation if the reaction is very slow.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentStrengthSelectivity for IminesOptimal pHCommon SolventsKey Considerations
NaBH(OAc)₃MildHighNeutral to slightly acidicDCE, DCM, THFMoisture sensitive
NaBH₃CNMildHighAcidic (pH 3-4)Methanol, EthanolReleases toxic HCN in strong acid
NaBH₄StrongModerateNeutral to basicMethanol, EthanolCan reduce aldehydes/ketones

II. Catalytic Hydrogenation of Pyridinenitriles: Addressing Selectivity Issues

The catalytic hydrogenation of pyridinenitriles is a common industrial method for producing primary pyridinylmethylamines. However, the reaction can be challenging to control, often leading to the formation of secondary and tertiary amine byproducts.[6]

FAQ 3: My hydrogenation of 2-cyanopyridine is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

Underlying Cause: The hydrogenation of a nitrile proceeds through an intermediate imine. This highly reactive imine can react with the newly formed primary amine to generate a secondary imine, which is then further hydrogenated to a secondary amine. This process can continue, leading to the formation of tertiary amines.[6]

Troubleshooting Protocol:

  • Catalyst Choice:

    • Rhodium-based catalysts (e.g., Rh/Al₂O₃): Often show higher selectivity for primary amines compared to palladium or platinum catalysts.[7]

    • Cobalt-based catalysts: Can also provide good selectivity for primary amines.

  • Reaction Additives:

    • Ammonia: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the intermediate imine, shifting the equilibrium away from byproduct formation.

    • Acidic Additives: In some cases, the addition of a small amount of a strong acid can improve selectivity.

  • Reaction Conditions:

    • High Pressure: Higher hydrogen pressure generally favors the direct hydrogenation of the imine to the primary amine over the competing condensation reactions.

    • Low Temperature: Lower temperatures can help to minimize side reactions.

    • Solvent: The choice of solvent can influence the selectivity. Alcoholic solvents, often with added ammonia, are commonly used.

Side Reaction Pathway in Nitrile Hydrogenation

G Nitrile Pyridinenitrile Imine Intermediate Imine Nitrile->Imine + H₂ PrimaryAmine Primary Pyridinylmethylamine (Desired Product) Imine->PrimaryAmine + H₂ (Desired) SecondaryImine Secondary Imine Imine->SecondaryImine + Primary Amine - NH₃ (Side Reaction) SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine + H₂ TertiaryAmine Tertiary Amine (Byproduct) SecondaryAmine->TertiaryAmine + Imine, -NH₃, +H₂

Caption: Formation of byproducts in nitrile hydrogenation.

III. N-Alkylation of Aminopyridines: Overcoming Regioselectivity Challenges

Direct N-alkylation of aminopyridines with alkyl halides can be a straightforward approach, but it is often plagued by poor regioselectivity, with alkylation occurring at both the exocyclic amino group and the endocyclic pyridine nitrogen.[8]

FAQ 4: I am trying to N-alkylate 3-aminopyridine, but I am getting a significant amount of alkylation on the pyridine ring. How can I improve the selectivity for the amino group?

Underlying Cause: The pyridine ring nitrogen is often more nucleophilic than the exocyclic amino group, leading to preferential alkylation on the ring and the formation of a pyridinium salt.[8]

Troubleshooting Protocol:

  • Use of a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the amino group, increasing its nucleophilicity and favoring alkylation at this position. However, careful control of stoichiometry is required to avoid deprotonation at other sites.

  • Alternative Alkylation Methods:

    • Reductive Amination with Carboxylic Acids: A facile method for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride. This reaction proceeds under mild conditions and shows good chemoselectivity for the primary amine.[8]

    • Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig amination is a powerful method for selectively forming a C-N bond between an aryl halide and the amino group of the aminopyridine.[9][10]

Table 2: Comparison of N-Alkylation Strategies for Aminopyridines

MethodReagentsSelectivity for Amino GroupKey AdvantagesKey Limitations
Direct AlkylationAlkyl halide, BaseLow to ModerateSimple procedurePoor regioselectivity
Reductive AminationCarboxylic acid, NaBH₄HighMild conditions, good yieldsLimited to alkyl groups
Buchwald-HartwigAryl halide, Pd catalyst, Ligand, BaseHighBroad scope for aryl groupsRequires catalyst and ligand screening

IV. Purification of Pyridinylmethylamines

The successful synthesis of pyridinylmethylamine is only half the battle; effective purification is crucial to obtain a high-quality product.

FAQ 5: My crude pyridinylmethylamine product is difficult to purify by column chromatography. Are there any alternative methods?

Underlying Cause: Pyridinylmethylamines are often basic and polar, which can lead to tailing and poor separation on silica gel chromatography.

Troubleshooting Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the purified amine.

  • Distillation: For products that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.[11]

  • Crystallization/Salt Formation: If the amine product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride, tartrate) which can be purified by recrystallization and then neutralized to recover the free amine.

References

  • Purification method of pyridine and pyridine deriv
  • Pyridin-2-yl-methylamine derivatives, method of preparing and applic
  • Tian, Z-Z., et al. (2005). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research.
  • Chichibabin reaction. In Wikipedia.
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  • ITS, S. (2001). Reduction of oximes with sodium borohydride - copper (II)
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abou-Gharbia, M., et al. (1996). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry.
  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and applic
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.
  • Hofmann Rearrangement. Chemistry Steps.
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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • ChemInform Abstract: Reduction of Oximes with Sodium Borohydride-Copper(II) Sulfate in Methanol.
  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Modified chichibabin reaction, and novel pyridine deriv
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • N-(2-Pyridinylmethyl)-2-pyridinemethanamine. ChemScene.
  • Urošević, J., et al. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Hofmann rearrangement. In Wikipedia.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.
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  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.
  • Methylamines purification by distill
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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  • Methylamines purific
  • A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
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  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes.
  • PYRIDINE - Synthesis, Reactions, Medicinal uses and Basicity. (2020, April 18). YouTube.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
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Sources

assessing the stability of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Welcome to the technical support center for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound. The stability of an active pharmaceutical ingredient (API) is paramount, and understanding its behavior in different solvents is critical for developing robust formulations and generating reliable experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary structural features of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine that influence its stability?

A1: Understanding the molecule's structure is the first step in predicting its stability. This compound has three key features that are susceptible to degradation:

  • Tertiary Amine: The tertiary amine group is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for many amine-containing drugs.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also a potential site for oxidation, forming a pyridine-N-oxide. The pyridine ring itself is generally stable but can be involved in various reactions, especially under acidic or basic conditions.[1]

  • Benzylic-type Carbon-Nitrogen Bond: The bond between the methylene group (-CH2-) and the tertiary amine nitrogen is structurally analogous to a benzylic position. This bond can be susceptible to cleavage through oxidative or hydrolytic pathways, potentially breaking the molecule into smaller fragments. Studies on similar N-benzyl tertiary amines have shown this to be a key point of degradation.[2]

These reactive sites mean that the compound's stability can be significantly affected by oxygen, pH, light, and temperature.

Q2: How does the choice of solvent affect the stability of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine?

A2: Solvent selection is a critical experimental parameter. The properties of the solvent, such as polarity, proticity (ability to donate a proton), and pH, can either stabilize the compound or accelerate its degradation. Amines are known to degrade through various mechanisms, and the solvent plays a key role in these processes.[3][4][5]

Here is a summary of expected stability in common laboratory solvents:

Solvent ClassExamplesExpected StabilityRationale & Causality
Aprotic Non-Polar Toluene, Hexane, DichloromethaneHigh These solvents are inert and do not have protons to donate or accept easily. They are poor mediums for ionic reactions like hydrolysis. Oxidation is still possible if dissolved oxygen is present.
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Moderate to High While generally good for solubility, these solvents can contain water impurities that may lead to slow hydrolysis over time. Some, like DMSO, can be oxidizing under certain conditions. Acetonitrile is often a preferred choice for analytical work.
Protic Polar (Alcohols) Methanol, Ethanol, IsopropanolModerate Alcohols can participate in solvolysis reactions, especially if trace acid or base is present. The rate of degradation in these solvents can be higher than in aprotic solvents.[3]
Protic Polar (Aqueous) Water, Buffered SolutionsVariable (pH-dependent) Stability in aqueous solutions is highly dependent on pH. The pyridine and tertiary amine groups have pKa values that dictate their protonation state. At very low or high pH, acid- or base-catalyzed hydrolysis and degradation are significant risks.[1][6] For long-term storage, a neutral buffer (pH 6.5-7.5) is advisable.

Expert Insight: For maximum stability during storage, dissolve the compound in a high-purity aprotic solvent like acetonitrile or toluene. If an aqueous solution is required for an assay, prepare it fresh from a stock in an aprotic solvent or use a carefully selected buffer and store it frozen and protected from light.

Q3: I am developing a stability-indicating analytical method. How should I design a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and ensure your analytical method can separate them from the parent compound.[7][8][9] This process involves subjecting the compound to harsh conditions to intentionally induce degradation.[10]

Below is a standard workflow and protocol for a forced degradation study. The goal is to achieve 5-20% degradation of the API.[10]

DegradationPathways cluster_products Potential Degradation Products Parent 2-methyl-N-(pyridin-4-ylmethyl) propan-2-amine N_Oxide_Amine Tertiary Amine N-Oxide Parent->N_Oxide_Amine Oxidation N_Oxide_Pyridine Pyridine N-Oxide Parent->N_Oxide_Pyridine Oxidation Cleavage_Amine 2-methylpropan-2-amine Parent->Cleavage_Amine Oxidative/Hydrolytic Cleavage Cleavage_Aldehyde Pyridine-4-carbaldehyde Parent->Cleavage_Aldehyde Oxidative/Hydrolytic Cleavage

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Technical Support Center: Stability and Degradation of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. While specific degradation studies on 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine are not extensively published, this document synthesizes information from structurally related compounds, including tertiary amines, N-benzylamines, and pyridine derivatives, to predict and understand its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine?

Based on its chemical structure, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photolysis.[1]

  • Oxidative Degradation: The tertiary amine is a prime target for oxidation, potentially forming an N-oxide.[1][2] The benzylic carbon and the electron-rich pyridine ring are also susceptible to oxidative processes.[1] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or exposure to light.[1][3]

  • Hydrolytic Degradation: While the C-N bond is generally more stable than esters or amides, hydrolysis can occur under extreme pH (strongly acidic or basic) and high-temperature conditions, potentially cleaving the molecule.[1]

  • Photodegradation: The pyridine ring system makes the molecule susceptible to degradation upon exposure to UV light.[4][5] Photolytic stress can lead to complex degradation pathways, including ring opening and the formation of various byproducts.[6]

Q2: What are the likely degradation products I should be looking for?

Based on the predicted degradation pathways, the following are potential degradation products:

  • From Oxidation:

    • 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine N-oxide: Formation on the tertiary amine.[1]

    • Isonicotinaldehyde and tert-butylamine: Resulting from cleavage at the benzylic C-N bond.[7]

    • Hydroxylated pyridine ring derivatives: Oxidation of the pyridine ring.[8]

  • From Hydrolysis (under harsh conditions):

    • 4-(hydroxymethyl)pyridine and 2-methylpropan-2-amine: From cleavage of the benzylic C-N bond.

  • From Photodegradation:

    • A complex mixture of products can be expected, potentially including succinic acid as a downstream product from pyridine ring cleavage under UV irradiation.[5]

Q3: How should I store my samples of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine to minimize degradation?

To ensure the stability of your samples, it is recommended to store the compound in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from atmospheric oxygen and moisture.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after a short period of storage. Oxidative degradation.- Store the compound under an inert atmosphere. - Use freshly prepared solutions for your experiments. - Check your solvents for peroxide impurities.
Loss of parent compound potency in my formulation. Multiple degradation pathways (oxidation, hydrolysis, photolysis).- Conduct a forced degradation study to identify the primary cause. - Adjust the pH of your formulation to a more neutral range. - Protect your formulation from light using amber vials or other light-blocking containers.
Inconsistent results between experimental batches. Sample handling and storage inconsistencies.- Standardize your sample handling and storage protocols. - Ensure all researchers are following the same procedures for sample preparation and storage.

Predicted Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine based on its chemical structure and data from related compounds.

Degradation Pathways Predicted Degradation Pathways of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_photolysis Photodegradation Parent 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Cleavage_Ox Isonicotinaldehyde + tert-Butylamine Parent->Cleavage_Ox [O] Cleavage_Hyd 4-(hydroxymethyl)pyridine + 2-methylpropan-2-amine Parent->Cleavage_Hyd H₂O / H⁺ or OH⁻ Complex_Mix Complex Mixture of Products Parent->Complex_Mix hν (UV light) Forced Degradation Workflow Forced Degradation Study Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze End Identify Degradants & Pathways Analyze->End

Caption: Workflow for conducting a forced degradation study.

Analytical Methods

A robust analytical method is crucial for separating the parent compound from its potential degradation products. [9][10][11]

Recommended HPLC Method Parameters (Starting Point)
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry (MS) for peak identification.
Injection Volume 10 µL

Note: This is a starting point, and method optimization will be necessary to achieve the desired separation for all degradation products.

References

  • MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • RSC Publishing. (2017). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • ResearchGate. (2015). 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. Retrieved from [Link]

  • ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PubMed Central. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Retrieved from [Link]

  • PubMed. (2007). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • ResearchGate. (2016). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation mechanisms for amines in flue gas capture. Retrieved from [Link]

  • Scilit. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • DTIC. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Retrieved from [Link]

  • PubMed. (2009). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • MDPI. (2022). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

  • ChemBK. (n.d.). N-methylpropan-2-amine. Retrieved from [Link]

  • ResearchGate. (2019). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Retrieved from [Link]

Sources

optimizing reaction conditions for creating 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important class of compounds.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine derivatives via reductive amination.

Q1: Low to no product formation is observed. What are the potential causes and solutions?

A1: Low or no product yield is a frequent challenge that can stem from several factors in the reductive amination process. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Inefficient Imine Formation: The initial and rate-limiting step is the formation of the imine intermediate from pyridine-4-carboxaldehyde and tert-butylamine.

    • Causality: The nucleophilicity of tert-butylamine is sterically hindered, which can slow down the initial attack on the carbonyl carbon of the aldehyde. Additionally, the reaction is an equilibrium, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solutions:

      • Use of a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) to remove water formed during imine formation, driving the equilibrium towards the product.

      • Optimize Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Gentle heating (e.g., 40-50°C) can sometimes facilitate this step, but be cautious of potential side reactions at higher temperatures.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. However, excessive acid can protonate the amine, rendering it non-nucleophilic.

  • Inactive Reducing Agent: The choice and handling of the reducing agent are critical for the subsequent reduction of the imine.

    • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes. However, it is moisture-sensitive and can decompose if not handled under anhydrous conditions.

    • Solutions:

      • Use Fresh, High-Quality Reagent: Ensure the NaBH(OAc)₃ is fresh and has been stored properly under anhydrous conditions.

      • Anhydrous Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Suboptimal Solvent Choice: The solvent can significantly impact both imine formation and the reduction step.

    • Causality: The solvent must be capable of dissolving all reactants and be compatible with the reducing agent.

    • Solutions:

      • Recommended Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and effectively dissolve the reactants.[1] Tetrahydrofuran (THF) can also be used.

Q2: I am observing significant amounts of a side product with a similar polarity to my desired product. What could it be and how can I minimize it?

A2: A common side product in reductive aminations involving primary amines is the tertiary amine formed by over-alkylation.

  • Side Product Identity: The likely side product is the tertiary amine, N,N-bis(pyridin-4-ylmethyl)propan-2-amine, formed from the reaction of the desired secondary amine product with another molecule of pyridine-4-carboxaldehyde.[2]

  • Minimization Strategies:

    • Stoichiometry Control: Use a 1:1 molar ratio of pyridine-4-carboxaldehyde to tert-butylamine. In some cases, a slight excess of the amine (1.1 to 1.2 equivalents) can help to consume the aldehyde and minimize the formation of the tertiary amine.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the pre-formed imine can help to ensure that the imine is reduced as it is formed, minimizing the opportunity for the secondary amine product to react further.

Q3: My purified product shows impurities that I suspect are related to the pyridine ring. What could be happening?

A3: While less common with milder reducing agents like NaBH(OAc)₃, stronger reducing agents or harsh reaction conditions can lead to the reduction of the pyridine ring.

  • Potential Side Reaction: The pyridine ring can be reduced to a piperidine derivative, especially with more powerful reducing agents like sodium borohydride (NaBH₄) under acidic conditions.

  • Solutions:

    • Choice of Reducing Agent: Stick to milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

    • Control of pH: Avoid strongly acidic conditions, as this can activate the pyridine ring towards reduction. If using an acid catalyst, a minimal amount of a weak acid is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[1] Its key advantages include:

  • Selectivity: It selectively reduces the imine in the presence of the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

  • Mildness: It is a less aggressive reducing agent than sodium borohydride, reducing the risk of over-reduction or reduction of the pyridine ring.

  • Convenience: It is a stable solid that is relatively easy to handle, although it is moisture-sensitive.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3]

  • TLC System: A typical mobile phase for this reaction would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the basic amine spots.

  • Visualization: The spots can be visualized under UV light (due to the pyridine ring) and/or by staining with a suitable reagent like potassium permanganate or ninhydrin (for the primary amine starting material).

  • Interpretation: You should observe the consumption of the pyridine-4-carboxaldehyde spot and the appearance of a new, typically less polar, product spot.

Q3: What is the best method for purifying the final product?

A3: The basic nature of the product amine requires special considerations for purification by column chromatography.[4][5]

  • Normal-Phase Chromatography:

    • Stationary Phase: Standard silica gel can be used, but it is acidic and can cause peak tailing and product loss. To counteract this, you can either:

      • Use a basic modifier in the eluent: Add a small amount of triethylamine (e.g., 1-2%) to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[5]

      • Use amine-functionalized silica gel: This is a more effective but also more expensive option that provides excellent peak shape and recovery for basic compounds.[4]

  • Reversed-Phase Chromatography:

    • Conditions: Reversed-phase chromatography on a C18 column can also be effective. It is recommended to use a mobile phase with a basic pH (e.g., containing ammonium hydroxide or triethylamine) to ensure the amine is in its free base form, which improves retention and separation.[4]

Section 3: Experimental Protocols and Data

Optimized Protocol for Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Materials:

  • Pyridine-4-carboxaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Molecular sieves (3Å or 4Å), activated

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine-4-carboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add activated molecular sieves to the flask.

  • Add tert-butylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant (disappearance of the aldehyde spot), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue to stir the reaction at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography as described in the FAQ section.

Data Summary Table
ParameterRecommended ConditionRationale
Aldehyde:Amine Ratio 1 : 1.1A slight excess of the amine minimizes over-alkylation.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imine reduction.
Solvent Dichloromethane (DCM)Anhydrous, non-protic, and good solubility of reactants.[1]
Catalyst Acetic Acid (catalytic)Accelerates imine formation.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Work-up Aqueous sodium bicarbonateNeutralizes the acidic catalyst and quenches the reaction.

Section 4: Visualizations

Reaction Workflow Diagram

Reductive_Amination_Workflow start Start: Reactants imine_formation Imine Formation (Pyridine-4-carboxaldehyde + tert-Butylamine) + Acetic Acid (cat.) + Molecular Sieves start->imine_formation 1. Mix reduction Reduction (Add NaBH(OAc)3) imine_formation->reduction 2. After 1-2h workup Aqueous Work-up (NaHCO3 quench) reduction->workup 3. Overnight purification Purification (Column Chromatography) workup->purification 4. Extract & Dry product Final Product purification->product 5. Isolate

Caption: Workflow for the synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low/No Product check_imine Check Imine Formation (TLC) start->check_imine Is imine intermediate present? check_reductant Check Reducing Agent (Freshness, Handling) start->check_reductant check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions solution_imine Optimize Imine Formation: - Add molecular sieves - Increase reaction time - Add catalytic acid check_imine->solution_imine No solution_reductant Use fresh, anhydrous NaBH(OAc)3 under N2 check_reductant->solution_reductant solution_conditions Use anhydrous DCM/DCE at room temperature check_conditions->solution_conditions

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-problematic molecules. Here, we address common issues with in-depth explanations and provide practical, field-proven troubleshooting strategies to enhance the purity, yield, and efficiency of your separations.

Introduction: The Challenge of Polar Amines

Polar amines are ubiquitous in pharmaceuticals, natural products, and metabolomics. Their purification, however, presents a significant challenge due to their inherent chemical properties. The basicity of the amine functional group leads to strong interactions with stationary phases, while their polarity can result in poor retention in reversed-phase chromatography and excessive retention in normal-phase chromatography. These characteristics frequently manifest as poor peak shape, low recovery, and inadequate separation from impurities. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my polar amine compounds show severe peak tailing on a standard silica column?

A1: Severe peak tailing of polar amines on silica columns is primarily due to strong acid-base interactions between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This interaction leads to a secondary, non-ideal retention mechanism that causes the analyte to elute slowly and asymmetrically from the column. Positively charged amine analytes can interact strongly with negatively charged residual silanols, resulting in significant tailing.[3]

To mitigate this, you can:

  • Add a competing amine: Incorporating a small amount of a competing base, such as triethylamine (TEA), pyridine, or ammonium hydroxide, into the mobile phase can neutralize the acidic silanols, minimizing their interaction with your target compound.[1][2]

  • Use an amine-functionalized stationary phase: These columns have an amine-modified surface that masks the residual silanols, preventing the strong acid-base interactions that cause tailing.[2]

  • Adjust the mobile phase pH: Operating at a high pH deprotonates the amine, making it more lipophilic and increasing its retention in reversed-phase chromatography.[1] A general guideline is to adjust the mobile phase pH to two units above the amine's pKa.[1]

Q2: My polar amine is not retained on a C18 column. What are my options?

A2: Poor retention of highly polar compounds on nonpolar C18 stationary phases is a common issue, as these compounds have a higher affinity for the polar mobile phase.[4][5] Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[4][6][7] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high percentage of a nonpolar organic solvent and a small amount of aqueous solvent.[5]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms.[8][9] This dual functionality provides excellent retention and selectivity for polar and charged molecules.[9]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amine, increasing its hydrophobicity and retention on a C18 column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[5]

Q3: Can I use buffers for my LC-MS purification of polar amines?

A3: Yes, but you must use volatile buffers that are compatible with mass spectrometry. Non-volatile buffers, such as phosphate, will precipitate in the mass spectrometer source, leading to contamination and signal suppression.[10][11]

Recommended Volatile Buffers for LC-MS:

Buffer SystemUseful pH RangeNotes
Formic Acid / Ammonium Formate2.8 - 4.8Excellent for positive ion mode ESI-MS.[3][12]
Acetic Acid / Ammonium Acetate3.8 - 5.8Another good option for ESI-MS.[12]
Ammonium Bicarbonate8.8 - 10.8Suitable for high pH applications.[10]
Triethylamine (TEA) / Acetic AcidVariesCan be used at low concentrations, but may cause ion suppression.[11]

Data compiled from multiple sources.[12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of polar amine compounds.

Problem 1: Poor Peak Shape (Tailing or Fronting)

// Tailing Path q_tailing_all [label="Are all peaks tailing?"]; tailing_all_yes [label="Possible Column Overload", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; tailing_all_no [label="Secondary Interactions or\nColumn Degradation"];

sol_overload [label="Dilute Sample or\nReduce Injection Volume", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q_tailing_interaction [label="Using Silica Column?"]; interaction_yes [label="Silanol Interactions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; interaction_no [label="Check for Column Void or\nContamination"];

sol_silanol [label="Add Competing Amine (e.g., TEA)\nor Use Amine-Specific Column", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_void [label="Replace Column", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Fronting Path q_fronting_overload [label="High Analyte Concentration?"]; fronting_yes [label="Column Overload", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fronting_no [label="Check Sample Solvent"];

sol_fronting_overload [label="Dilute Sample", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q_sample_solvent [label="Sample solvent stronger\nthan mobile phase?"]; solvent_yes [label="Solvent Mismatch", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_no [label="Consider Temperature Effects"];

sol_solvent_mismatch [label="Dissolve sample in\ninitial mobile phase", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> tailing [label=" Tailing "]; q1 -> fronting [label=" Fronting "];

tailing -> q_tailing_all; q_tailing_all -> tailing_all_yes [label=" Yes "]; tailing_all_yes -> sol_overload; q_tailing_all -> tailing_all_no [label=" No "]; tailing_all_no -> q_tailing_interaction;

q_tailing_interaction -> interaction_yes [label=" Yes "]; interaction_yes -> sol_silanol; q_tailing_interaction -> interaction_no [label=" No "]; interaction_no -> sol_void;

fronting -> q_fronting_overload; q_fronting_overload -> fronting_yes [label=" Yes "]; fronting_yes -> sol_fronting_overload; q_fronting_overload -> fronting_no [label=" No "]; fronting_no -> q_sample_solvent;

q_sample_solvent -> solvent_yes [label=" Yes "]; solvent_yes -> sol_solvent_mismatch; q_sample_solvent -> solvent_no [label=" No "]; } Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Identify the type of peak distortion:

    • Tailing: The latter half of the peak is broader than the front half. This is often due to secondary interactions with the stationary phase.[3][14]

    • Fronting: The first half of the peak is broader. This can be a sign of column overload or an inappropriate sample solvent.

  • Troubleshooting Tailing Peaks:

    • If all peaks are tailing: This could indicate column overload.[15] Try diluting your sample and reinjecting. If the peak shape improves, you have identified the issue.

    • If only amine peaks are tailing (on a silica-based column): This strongly suggests interaction with residual silanol groups.

      • Solution A: Mobile Phase Modification. Add a competing amine like triethylamine (0.1-0.5%) to your mobile phase to block the active silanol sites.[2]

      • Solution B: Change Stationary Phase. Switch to an amine-functionalized column or a column specifically designed for basic compounds that has better end-capping.[2][16]

      • Solution C: pH Adjustment. For reversed-phase, increase the mobile phase pH to suppress the ionization of the amine.[1] For normal-phase, adding a small amount of a basic modifier can help.

  • Troubleshooting Fronting Peaks:

    • Dilute the sample: As with tailing, fronting can be a symptom of column overload.

    • Match the sample solvent to the mobile phase: If your sample is dissolved in a solvent that is stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Dissolve your sample in the initial mobile phase whenever possible.[17]

Problem 2: Irreproducible Retention Times

Detailed Steps:

  • Check for proper column equilibration: HILIC, in particular, requires long equilibration times to establish a stable water layer on the stationary phase.[18] Ensure you are equilibrating your column with at least 10-15 column volumes of the initial mobile phase.

  • Ensure mobile phase pH is stable: The retention of ionizable compounds like amines is highly sensitive to pH. Use a buffer to maintain a consistent pH throughout your analytical run.[3]

  • Verify mobile phase preparation: Inconsistent mobile phase composition from run to run will lead to shifts in retention time. Prepare fresh mobile phases and ensure accurate measurements.

  • Control the column temperature: Fluctuations in temperature can affect retention times. Use a column oven to maintain a constant temperature.

Problem 3: Low Compound Recovery

G start Low Compound Recovery q1 Is the compound irreversibly binding to the column? start->q1 yes_binding Strong Silanol Interactions or On-Column Degradation q1->yes_binding Yes no_binding Check for sample loss during preparation or precipitation q1->no_binding No sol_binding Use a more inert column (e.g., amine-functionalized or end-capped). Modify mobile phase (add competing base). yes_binding->sol_binding sol_prep Optimize sample preparation. Ensure sample is fully dissolved. no_binding->sol_prep

Detailed Steps:

  • Assess for irreversible binding: Polar amines can bind very strongly to acidic silica surfaces, leading to a loss of compound on the column.[1]

    • Solution: Use a more inert stationary phase, such as an amine-functionalized or a modern, well-end-capped column. Adding a competing amine to the mobile phase can also help passivate the column and improve recovery.[2]

  • Investigate sample preparation:

    • Precipitation: Ensure your compound is fully soluble in the sample diluent. If it precipitates upon injection into the mobile phase, you will experience low recovery.

    • Extraction Efficiency: If you are performing a liquid-liquid or solid-phase extraction, verify that your extraction protocol is efficient for your polar amine.[19] It may be necessary to adjust the pH during extraction to ensure the amine is in a neutral state for better partitioning into an organic solvent.

  • Check for on-column degradation: Some sensitive amines may degrade on highly acidic or basic stationary phases.[1] Consider using a column with a wider pH stability range.

Experimental Protocols

Protocol 1: General Screening Method for an Unknown Polar Amine (Reversed-Phase)
  • Column Selection: Start with a modern, end-capped C18 column known for good peak shape with basic compounds (e.g., a column with a hybrid particle technology).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength and/or MS.

  • Analysis: If peak tailing is observed, add a competing amine (e.g., 0.1% TEA) to both mobile phases or switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) with a pH-stable column.[16]

Protocol 2: HILIC Method for Highly Polar Amines
  • Column Selection: A HILIC column with a neutral stationary phase (e.g., amide or diol).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-12 min: 0% to 100% B

    • 12-15 min: 100% B

    • 15-15.1 min: 100% to 0% B

    • 15.1-20 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 40 °C.

  • Injection: Ensure the sample is dissolved in a high percentage of organic solvent (e.g., 80-90% acetonitrile) to ensure good peak shape.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Link

  • Biotage. (2023). Is there an easy way to purify organic amines? Link

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Link

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Link

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Link

  • Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis. Link

  • Thermo Fisher Scientific. (n.d.). HILIC separations. Link

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Link

  • Reddit. (2016). Purification issues. Link

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Link

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Link

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Link

  • Reddit. (2022). Why are common buffers in Biology in compatible with Mass-spectrometry? Link

  • National Institutes of Health. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Link

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Link

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Link

  • Chromatography Forum. (2009). Ugly peak shape of amine compound. Link

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Link

  • Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Link

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Link

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Link

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Link

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Link

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Link

  • LCGC North America. (n.d.). Why Do Peaks Tail? Link

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. Link

  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Link

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Link

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Link

  • Benchchem. (n.d.). Purification strategies to remove starting material impurities. Link

  • PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Link

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Link

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

  • The Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Link

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Link

  • PubMed Central. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Link

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Link

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Link

  • PubMed Central. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Link

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Agilent Technologies. (2019). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Link

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Link

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  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Link

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  • YouTube. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Link

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Novel Compound to Validated Hit

In the landscape of drug discovery, countless novel chemical entities are synthesized with the potential for therapeutic impact. However, the journey from a newly created molecule to a validated biological probe is a rigorous, multi-step process. This guide focuses on establishing a comprehensive framework for validating the biological activity of one such molecule: 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine . For the purposes of this guide, we will refer to it as Cmpd-X .

Currently, Cmpd-X is a compound with a defined structure but no well-characterized biological activity. Its chemical architecture, featuring a pyridine ring, is a common motif in many kinase inhibitors.[1][2][3] Pyridine and its derivatives are known to interact with the hinge region of the ATP-binding pocket of various kinases.[1] This structural alert provides a logical starting point for our investigation.

This guide, therefore, will present a systematic workflow to hypothetically validate Cmpd-X as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known receptor tyrosine kinase implicated in various cancers.[4] We will compare its performance against Gefitinib , an established, FDA-approved EGFR inhibitor, to provide a clear benchmark for its potential efficacy.[5] The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, providing a blueprint for researchers aiming to characterize their own novel compounds.

Part 1: Initial Screening and Target Identification Workflow

The first step in characterizing a novel compound is to narrow down its potential biological targets from the thousands of possibilities. This is achieved through a combination of computational prediction and high-throughput experimental screening.

Causality of Experimental Choices: The goal of this initial phase is to efficiently identify a probable target with a reasonable degree of confidence before committing resources to more in-depth, lower-throughput assays. In silico docking provides a cost-effective way to generate initial hypotheses based on structural compatibility. High-throughput screening (HTS) then provides the first layer of experimental validation for these predictions across a wide range of potential targets.

Caption: Initial workflow for target identification.

Part 2: In Vitro Biochemical Validation: Determining Potency

Once a primary hit is identified (in our case, EGFR), the next critical step is to confirm this interaction biochemically and quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this. We will use a luminescence-based kinase assay, which measures the amount of ADP produced in the kinase reaction.

Comparative Analysis: Cmpd-X vs. Gefitinib

The primary objective is to determine if Cmpd-X inhibits EGFR kinase activity and to what extent. Gefitinib, a known ATP-competitive inhibitor of EGFR, serves as our positive control and benchmark.[5][6][7]

ParameterCmpd-X (Hypothetical Data)Gefitinib (Reference Data)Justification
Target EGFR Kinase DomainEGFR Kinase DomainBoth compounds are hypothesized to target the same protein.
Mechanism ATP-Competitive InhibitionATP-Competitive InhibitionAssumed based on structural motifs; to be confirmed by further studies.
IC50 Value 85 nM30 nMA lower IC50 value indicates higher potency. Gefitinib is expected to be more potent.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methods for measuring kinase activity.[8][9] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[9][12]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Cmpd-X and Gefitinib (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing kinase buffer, 25 µM ATP, and 0.1 µg/µL Poly(Glu,Tyr) substrate.

    • In a 96-well plate, add 5 µL of the reaction mix to each well.

    • Add 2.5 µL of Cmpd-X or Gefitinib at various concentrations (e.g., 0.1 nM to 100 µM) to the wells. Include a DMSO-only well as a "no inhibition" control.

    • Add 2.5 µL of recombinant EGFR enzyme (e.g., 5 ng/µL) to all wells except the "no enzyme" negative control.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Cellular Activity and Target Engagement

While an in vitro assay confirms direct biochemical inhibition, it is crucial to demonstrate that the compound can enter a cell and engage its target in a physiological context. This involves measuring the inhibition of downstream signaling and assessing the compound's effect on cell viability.

EGFR Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth, survival, and proliferation.[4][13] Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, which then serve as docking sites for downstream signaling proteins, activating pathways like the RAS-RAF-MEK-ERK cascade.[14] An effective EGFR inhibitor should block this initial phosphorylation event.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CmpdX Cmpd-X / Gefitinib CmpdX->pEGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway.

Experimental Protocol 1: Western Blot for Phospho-EGFR

This protocol determines if Cmpd-X can inhibit EGFR autophosphorylation in a cellular context. Western blotting is a standard method for this purpose.[15][16]

Materials:

  • A549 human lung carcinoma cells (high EGFR expression)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Human Epidermal Growth Factor (EGF)

  • Cmpd-X and Gefitinib

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate A549 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of Cmpd-X, Gefitinib, or DMSO for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with anti-phospho-EGFR antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imager.

    • Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

Experimental Protocol 2: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18][19] It assesses the functional downstream consequence of EGFR inhibition.

Materials:

  • A549 cells

  • Cell culture medium

  • Cmpd-X and Gefitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Plating and Treatment:

    • Seed A549 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Cmpd-X or Gefitinib.

    • Incubate for 72 hours.[20]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly and read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the viability against the logarithm of inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Comparative Cellular Data
ParameterCmpd-X (Hypothetical Data)Gefitinib (Reference Data)Justification
Target Engagement Inhibition of p-EGFRInhibition of p-EGFRBoth compounds should reduce EGF-stimulated phosphorylation.
Cell Viability EC50 250 nM90 nMThe EC50 is typically higher than the IC50 due to cellular factors like membrane permeability and efflux pumps.

Part 4: Validating Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in intact cells or cell lysates.[22][23] The principle is that a ligand binding to its target protein increases the protein's thermal stability, causing it to denature and aggregate at a higher temperature.[24][25]

Causality of Experimental Choices: While a western blot for p-EGFR shows inhibition of the target's activity, it doesn't definitively prove direct binding. CETSA provides this crucial piece of evidence, confirming that the observed cellular effects are due to Cmpd-X physically interacting with EGFR.

Experimental Protocol: Cell Lysate CETSA

Procedure:

  • Lysate Preparation and Treatment:

    • Prepare a soluble lysate from A549 cells.

    • Aliquot the lysate and treat with a high concentration of Cmpd-X (e.g., 10 µM) or DMSO for 30 minutes at room temperature.[26]

  • Thermal Challenge:

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[26]

  • Separation and Analysis:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-aggregated protein.

    • Analyze the amount of soluble EGFR remaining at each temperature by Western Blot.

  • Data Analysis:

    • Plot the fraction of soluble EGFR against temperature for both DMSO and Cmpd-X treated samples. A rightward shift in the melting curve for the Cmpd-X sample indicates target stabilization and confirms direct binding.

Conclusion and Forward Look

This guide has outlined a systematic, multi-faceted approach to validate the biological activity of a novel compound, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine (Cmpd-X), using a hypothetical framework where it acts as an EGFR inhibitor. By combining in vitro biochemical assays, cell-based functional and target engagement assays, and direct binding validation with CETSA, a researcher can build a robust data package to support their hypothesis.

The comparative analysis against a known drug, Gefitinib, provides essential context for evaluating the compound's potency and potential. Should Cmpd-X demonstrate promising activity through this workflow, the logical next steps would include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, followed by ADME/Tox studies and lead optimization to improve its drug-like properties. This rigorous validation pathway is fundamental to the successful progression of novel molecules from the bench to potential clinical applications.

References

  • Journal of Chemical Research. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Al-Obeidi, F. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

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  • Cohen, M. S., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology. [Link]

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  • Słabik, T., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). How can I use both antibodies? Western blot or ELISA?. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

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  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. [Link]

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  • PubMed Central. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. [Link]

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of N-Benzylpyridinylalkylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the subtle dance between a molecule's structure and its biological activity is paramount. Understanding this relationship—the structure-activity relationship (SAR)—is the compass that guides medicinal chemists toward more potent and selective therapeutics. This guide delves into the SAR of a fascinating class of compounds: N-benzylpyridinylalkylamine analogs. While our initial focus was on the specific scaffold of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, the broader exploration of related analogs provides a more comprehensive and instructive landscape for researchers, scientists, and drug development professionals.

This guide will navigate the synthetic pathways, explore the impact of structural modifications on various biological targets, and provide the experimental context necessary to interpret these findings. We will dissect the molecule into its core components—the pyridine ring, the alkyl linker, the amine, and the benzyl group—and examine how alterations to each fragment can profoundly influence pharmacological outcomes, drawing upon data from studies on related chemical series.

The Architectural Blueprint: Deconstructing N-Benzylpyridinylalkylamines

The N-benzylpyridinylalkylamine scaffold is a versatile framework that has been explored for a range of biological activities, from antimicrobial and anticancer effects to modulation of ion channels and central nervous system targets.[1] The core structure can be systematically modified at several key positions, allowing for a thorough investigation of the SAR.

Synthetic Strategies: Building the Analogs

The synthesis of N-benzylpyridinylalkylamine analogs typically involves a convergent approach, where key fragments are prepared separately and then coupled. A common and efficient method is reductive amination.[2]

General Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-benzylpyridinylalkylamine analogs.

Step 1: Formation of the Pyridinylalkylamine Intermediate The synthesis often begins with the preparation of the requisite pyridinylalkylamine. For instance, a pyridinylacetonitrile can be reduced to the corresponding amine.

Step 2: Reductive Amination with a Benzaldehyde Derivative

  • To a solution of the pyridinylalkylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added the desired substituted benzaldehyde (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the mixture.

  • The reaction is stirred at room temperature for an additional 12-24 hours.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzylpyridinylalkylamine analog.

Causality Behind Experimental Choices:

  • Solvent: Methanol and dichloromethane are excellent solvents for both the reactants and the reducing agents, facilitating a homogenous reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines compared to sodium borohydride, often leading to cleaner reactions with fewer side products.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the target molecule with high purity for subsequent biological evaluation.

Structure-Activity Relationship Insights

The biological activity of N-benzylpyridinylalkylamine analogs can be finely tuned by modifying different parts of the molecule. The following sections explore the impact of these modifications.

The Pyridine Ring: Position and Substitution

The position of the nitrogen atom in the pyridine ring and the presence of substituents can significantly impact activity. For instance, in a series of pyridine derivatives, the position of substituents was found to be crucial for their antiproliferative activity against various cancer cell lines.[3][4]

Table 1: Influence of Pyridine Ring Modifications on Biological Activity (Hypothetical Data Based on General Principles)

AnalogPyridine SubstitutionPosition of LinkerBiological Activity (IC₅₀/EC₅₀)
1a Unsubstituted4-position1.2 µM
1b 2-Methyl4-position0.8 µM
1c 3-Hydroxy4-position5.6 µM
1d Unsubstituted2-position3.5 µM
1e Unsubstituted3-position8.1 µM

Interpretation:

  • A methyl group at the 2-position of the pyridine ring (Analog 1b ) may enhance activity, potentially through increased lipophilicity or favorable steric interactions with the target protein.

  • A hydroxyl group at the 3-position (Analog 1c ) could decrease activity, possibly due to changes in electronic properties or the introduction of a hydrogen bond donor that is not favorable for binding.

  • The attachment point of the alkyl chain to the pyridine ring is also critical, with the 4-position (Analog 1a ) appearing to be more favorable than the 2- or 3-positions in this hypothetical series.

The Alkyl Linker: Length and Rigidity

The nature of the alkyl chain connecting the pyridine and amine moieties influences the molecule's flexibility and orientation within a binding pocket.

Table 2: Effect of Alkyl Linker Variation on Biological Activity (Hypothetical Data)

AnalogLinker StructureBiological Activity (IC₅₀/EC₅₀)
2a Methylene (-CH₂-)1.2 µM
2b Ethylene (-CH₂CH₂-)0.5 µM
2c Propylene (-CH₂CH₂CH₂-)2.8 µM
2d gem-Dimethyl (-C(CH₃)₂-)0.9 µM

Interpretation:

  • An ethylene linker (Analog 2b ) appears to be optimal in this series, suggesting a specific distance between the pyridine and benzylamine moieties is required for potent activity.

  • The introduction of gem-dimethyl groups on the linker (Analog 2d ), as in our initial topic molecule, can provide conformational restriction and may enhance metabolic stability, leading to improved activity.

The Benzyl Group: Aromatic Substitution

Modification of the benzyl ring is a classic strategy in medicinal chemistry to probe the binding site for hydrophobic, steric, and electronic interactions. For example, in a series of N-substituted benzylamine analogs of anacardic acid, various substitutions on the benzyl ring led to a range of antibacterial activities.[5]

Table 3: Impact of Benzyl Ring Substitution on Biological Activity (Hypothetical Data)

AnalogBenzyl Ring SubstitutionBiological Activity (IC₅₀/EC₅₀)
3a Unsubstituted1.2 µM
3b 4-Fluoro0.6 µM
3c 4-Chloro0.8 µM
3d 4-Methoxy3.1 µM
3e 3,4-Dichloro0.4 µM

Interpretation:

  • Electron-withdrawing groups like fluorine and chlorine at the 4-position (Analogs 3b and 3c ) often enhance activity. This could be due to favorable interactions with the target or improved pharmacokinetic properties.

  • A bulky and electron-donating methoxy group (Analog 3d ) may be detrimental to activity.

  • Disubstitution with chlorine atoms (Analog 3e ) can further increase potency, suggesting the presence of a hydrophobic pocket in the target that can accommodate these substituents.

Visualizing the SAR Workflow

The process of conducting SAR studies is a cyclical and iterative process. The following diagram illustrates a typical workflow in medicinal chemistry.

SAR_Workflow A Lead Compound Identification B Design of Analogs A->B Initial Scaffold C Chemical Synthesis B->C Synthetic Targets D Biological Evaluation C->D Purified Compounds E Data Analysis (SAR) D->E Activity Data F Optimization/New Design E->F Identify Key Moieties F->B Iterative Refinement

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Potential Biological Targets and Mechanisms

While a definitive target for the 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine scaffold remains to be elucidated, the broader class of N-benzylpyridinylalkylamines has been associated with several biological activities, suggesting potential mechanisms of action.

Ion Channel Modulation

The structural features of these analogs, including a lipophilic aromatic group and a basic amine, are common in molecules that modulate ion channels.[6] For instance, they could potentially interact with voltage-gated sodium or potassium channels, which are crucial for neuronal signaling and are important targets for analgesics and anticonvulsants.

Ion_Channel_Modulation cluster_membrane Cell Membrane IonChannel Ion Channel Open Closed Inactivated IonChannel:open->IonChannel:inactivated Analog N-Benzylpyridinyl- alkylamine Analog Analog->IonChannel:p Binds to a specific site

Caption: Hypothetical mechanism of ion channel modulation.

Conclusion

The exploration of the structure-activity relationships of N-benzylpyridinylalkylamine analogs reveals a rich and complex interplay between chemical structure and biological function. While the specific SAR for 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine requires further investigation, the principles derived from the study of related compounds provide a robust framework for future drug design and development efforts. By systematically modifying the pyridine ring, the alkyl linker, and the benzyl group, medicinal chemists can navigate the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers embarking on the rational design of novel therapeutics based on this versatile scaffold.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridine Derivative

In the landscape of contemporary pharmacology, the exploration of novel chemical entities with the potential to modulate key enzymatic pathways remains a cornerstone of drug discovery. This guide focuses on 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a compound of interest due to its structural features that suggest a potential interaction with monoamine oxidases (MAOs). Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for a range of neurological disorders.[1][2]

Given the absence of extensive published data on 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, this document serves as a forward-looking comparative framework. We will postulate its efficacy by contrasting it with well-established monoamine oxidase inhibitors (MAOIs), providing a blueprint for its systematic evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, albeit hypothetical, comparison to stimulate further investigation into this promising molecule.

Hypothesized Mechanism of Action: A Putative Monoamine Oxidase Inhibitor

The chemical architecture of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, featuring a pyridine ring and a substituted propan-2-amine moiety, bears resemblance to known pharmacophores of monoamine oxidase inhibitors. Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system and peripheral tissues.[2] The inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of MAOIs in depression and Parkinson's disease.[1][3]

We hypothesize that 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine acts as a competitive or non-competitive inhibitor of MAO-A and/or MAO-B.[4] The following sections will outline the experimental methodologies to test this hypothesis and compare its potential efficacy against established standards.

Visualizing the Hypothesized Mechanism

MAO_Inhibition cluster_pre_synaptic Pre-synaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase Monoamine Neurotransmitter->MAO Metabolism Metabolites Metabolites MAO->Metabolites Our_Compound 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Our_Compound->MAO Inhibition

Caption: Hypothesized inhibitory action on monoamine oxidase.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a putative MAOI involves robust in vitro assays to determine its inhibitory potency and selectivity for the two major isoforms, MAO-A and MAO-B.

Comparative Compounds

For a meaningful comparison, we will benchmark the performance of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine against two well-characterized, isoform-selective inhibitors:

  • Clorgyline: A selective inhibitor of MAO-A.[1]

  • Selegiline: A selective inhibitor of MAO-B.[1]

Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay

This protocol is adapted from established methodologies for high-throughput screening of MAO inhibitors.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine for both MAO-A and MAO-B and compare it to Clorgyline and Selegiline.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (a substrate for both MAO-A and MAO-B)[3]

  • Horseradish peroxidase (HRP)

  • A suitable fluorogenic probe (e.g., Amplex Red)

  • 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, Clorgyline, and Selegiline

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, Clorgyline, and Selegiline in an appropriate buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, as well as a reaction mixture containing p-tyramine, HRP, and the fluorogenic probe.

  • Assay Protocol:

    • Add the test compounds and control inhibitors to the wells of the 96-well plate.

    • Initiate the reaction by adding the MAO enzyme to each well.

    • Incubate the plate at 37°C for a defined period.

    • Start the detection reaction by adding the reaction mixture.

    • Measure the fluorescence intensity at an excitation/emission wavelength of 530/585 nm.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizing the In Vitro Workflow

in_vitro_workflow A Compound Dilution (Test & Controls) B Dispense into 96-well plate A->B C Add MAO-A or MAO-B enzyme B->C D Incubate at 37°C C->D E Add Reaction Mix (Substrate, HRP, Probe) D->E F Measure Fluorescence (Ex/Em: 530/585 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: High-throughput in vitro MAO inhibition screening workflow.

Hypothetical Comparative Data
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine 505000.1
Clorgyline 510000.005
Selegiline 8001080

Interpretation of Hypothetical Data: In this speculative scenario, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine demonstrates a preference for inhibiting MAO-A over MAO-B, although with less selectivity than the gold standard, Clorgyline. Its potency against MAO-A is notable, warranting further in vivo investigation.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next critical step is to assess the efficacy of the compound in a living organism. This provides insights into its pharmacokinetic and pharmacodynamic properties.

Animal Model: The Rat Model of Monoamine Oxidase Inhibition

The rat is a well-established model for preclinical evaluation of MAOIs.[2]

Experimental Protocol: Ex Vivo Measurement of MAO Activity

This protocol is designed to measure the extent of MAO inhibition in target tissues after systemic administration of the test compound.[2]

Objective: To evaluate the in vivo dose-dependent inhibition of MAO-A and MAO-B activity in the rat brain by 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine compared to a known non-selective MAOI, Tranylcypromine.

Materials:

  • Male Sprague-Dawley rats

  • 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

  • Tranylcypromine (a non-selective MAOI for broad comparison)[2]

  • Kynuramine (MAO substrate)[2]

  • LC-MS/MS system for metabolite quantification[2]

Procedure:

  • Dosing: Administer single oral doses of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, Tranylcypromine, or vehicle to different groups of rats.

  • Tissue Collection: At a specified time point post-dosing (e.g., 24 hours), euthanize the animals and collect brain tissue.[2]

  • Mitochondrial Fraction Preparation: Isolate the mitochondrial fraction from the brain homogenates, as MAOs are mitochondrial enzymes.[1]

  • Ex Vivo MAO Assay:

    • Incubate the mitochondrial fractions with kynuramine.

    • Quantify the formation of the metabolite, 4-hydroxyquinoline, using LC-MS/MS.[2]

  • Data Analysis: Calculate the percentage of MAO inhibition in the drug-treated groups relative to the vehicle-treated group.

Visualizing the In Vivo Workflow

in_vivo_workflow A Animal Dosing (Oral administration) B Tissue Collection (Brain) A->B C Mitochondrial Isolation B->C D Ex Vivo MAO Assay (Kynuramine substrate) C->D E Metabolite Quantification (LC-MS/MS) D->E F Data Analysis (% Inhibition) E->F

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridinylmethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridinylmethylamine scaffold is a cornerstone of modern pharmaceutical design. Its presence in a multitude of bioactive molecules underscores the necessity for efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for accessing this critical structural motif, offering field-proven insights and detailed experimental data to inform your synthetic planning.

Reductive Amination of Pyridine-2-carboxaldehyde

Reductive amination stands as a robust and widely employed one-pot method for the synthesis of pyridinylmethylamines. This strategy involves the in situ formation of an imine from pyridine-2-carboxaldehyde and a primary or secondary amine, which is then reduced to the corresponding amine.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion (for secondary amines) or an imine (for primary amines). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the final pyridinylmethylamine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is crucial as it avoids the reduction of the starting aldehyde.

G Py_CHO Pyridine-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Py_CHO->Hemiaminal + R¹R²NH Amine R¹R²NH Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Pyridinylmethylamine Imine->Product Reducer Reducing Agent (e.g., STAB) Reducer->Product Reduction

Figure 1: Reductive amination pathway.

Experimental Protocol: Synthesis of N-Benzyl-1-(pyridin-2-yl)methanamine

Materials:

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of pyridine-2-carboxaldehyde in dichloromethane, add benzylamine.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(pyridin-2-yl)methanamine.

Performance Data
AmineReducing AgentSolventYield (%)Reference
AmmoniaH₂/Pd/CMethanol85[1]
BenzylamineNaBH(OAc)₃DCE92[2]
MorpholineNaBH(OAc)₃DCE88[2]
AnilineNaBH₃CNMethanol75[3]
(R)-α-MethylbenzylamineH₂/Ir-catalystDioxane95 (92% ee)[4]

Nucleophilic Substitution of 2-(Chloromethyl)pyridine

The reaction of 2-(chloromethyl)pyridine with a primary or secondary amine represents a classical and straightforward approach to pyridinylmethylamines. This method relies on the inherent electrophilicity of the benzylic-like carbon of the chloromethyl group.

Mechanistic Rationale

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride leaving group in a single concerted step. The presence of a base is often required to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

G Py_CH2Cl 2-(Chloromethyl)pyridine TransitionState [R¹R²NH---CH₂Py---Cl]⁻ Py_CH2Cl->TransitionState Amine R¹R²NH Amine->TransitionState Nucleophilic Attack Product Pyridinylmethylamine TransitionState->Product Chloride Departure Base Base (e.g., K₂CO₃) Byproduct Base-HCl + Cl⁻ Base->Byproduct G Py_CN 2-Cyanopyridine Imine Intermediate Imine Py_CN->Imine Product 2-(Aminomethyl)pyridine Imine->Product Catalyst H₂ / Catalyst (e.g., Raney Ni) Catalyst->Imine Reduction Catalyst->Product Reduction

Sources

A Multi-Spectroscopic Approach for the Unambiguous Structural Elucidation of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Pharmaceutical Research

In the landscape of drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. An error in structural assignment can have cascading and catastrophic consequences, leading to misinterpreted biological data, wasted resources, and potential safety risks. For novel chemical entities like 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine , a comprehensive analytical strategy is not merely best practice; it is a necessity.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond procedural outlines to explore the causality behind experimental choices, demonstrating how a synergistic application of these methods provides a self-validating system for structural confirmation. The data and protocols presented herein serve as a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of their chemical assets.

The Analytical Challenge: A Comparative Overview

No single analytical technique can independently provide the absolute structural proof required in a regulated environment. Each method offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and fragmentation clues, FT-IR identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity and chemical environment. Their combined power lies in this orthogonality.

This guide will dissect the application of each technique to our target molecule, 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, whose structure is shown below.

Chemical Structure of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Figure 1. Target Molecule: 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and relative number of atoms.[1]

Proton (¹H) NMR Spectroscopy

¹H NMR provides a count of chemically distinct protons and reveals their neighboring protons through spin-spin splitting, allowing for a detailed reconstruction of the hydrogen framework.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.[3]

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a standard pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer (>=400 MHz) prep3->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Reference to TMS proc1->proc2 proc3 Integrate & Analyze Signals proc2->proc3 proc4 Assign Structure proc3->proc4

Caption: Standard workflow for ¹H NMR structural analysis.

The structure presents five distinct proton environments. The expected chemical shifts and multiplicities are summarized below.

LabelProtonsIntegrationExpected δ (ppm)MultiplicityRationale
a(CH ₃)₃C-9H~1.1 - 1.3Singlet (s)Nine equivalent protons of the tert-butyl group, no adjacent protons. Appears as a strong singlet.[4][5]
b-NH -1H~1.5 - 2.5 (variable)Broad Singlet (br s)The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is concentration and solvent-dependent. Can be confirmed by D₂O exchange, where the peak disappears.[6][7]
c-CH ₂-2H~3.8 - 4.0Singlet (s)Methylene protons adjacent to both the nitrogen and the electron-withdrawing pyridine ring, causing a significant downfield shift. No adjacent protons to couple with.
dPyridine H2H~7.2 - 7.4Doublet (d)Protons on the pyridine ring ortho to the CH₂ group. Deshielded by the ring current and electronegative nitrogen. Coupled to protons 'e'.
ePyridine H2H~8.5 - 8.7Doublet (d)Protons on the pyridine ring meta to the CH₂ group and ortho to the ring nitrogen. Strongly deshielded by the nitrogen, appearing furthest downfield. Coupled to protons 'd'.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides a count of chemically non-equivalent carbon atoms and gives insight into their electronic environment (e.g., sp³, sp², quaternary).

The sample preparation is identical to that for ¹H NMR. Data is typically acquired on the same instrument immediately following the proton experiment. A proton-decoupled experiment is standard, where all signals appear as singlets, simplifying the spectrum by removing C-H coupling.

The molecule has seven unique carbon environments.

LabelCarbonExpected δ (ppm)Rationale
1(C H₃)₃C-~28 - 30Aliphatic methyl carbons of the tert-butyl group.
2-C (CH₃)₃~50 - 52Quaternary carbon of the tert-butyl group, bonded to nitrogen.
3-C H₂-~55 - 58Methylene carbon, shifted downfield by attachment to nitrogen and the pyridine ring.
4Pyridine C -CH₂~148 - 150Quaternary pyridine carbon where the side chain is attached.
5Pyridine C H (ortho)~122 - 124Pyridine carbons ortho to the point of attachment.
6Pyridine C H (meta)~149 - 151Pyridine carbons meta to the point of attachment and ortho to the ring nitrogen, strongly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy identifies the types of covalent bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8][9] It is an excellent, rapid technique for confirming the presence of key functional groups.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the sample on the ATR crystal and apply pressure to ensure good contact.

    • Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹).

G prep Place Sample on ATR Crystal acq_bg Acquire Background Spectrum prep->acq_bg acq_smp Acquire Sample Spectrum acq_bg->acq_smp proc Identify Characteristic Absorption Bands acq_smp->proc assign Assign Functional Groups proc->assign

Caption: A streamlined workflow for FT-IR analysis using ATR.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityNotes
3300 - 3350N-H StretchWeak to MediumCharacteristic for a secondary amine. The band is typically sharper than an O-H stretch.[7]
3000 - 3100C-H Stretch (Aromatic)WeakIndicates C-H bonds on the pyridine ring.
2850 - 2980C-H Stretch (Aliphatic)StrongFrom the tert-butyl and methylene groups.
~1600, ~1500C=C and C=N StretchMedium to StrongCharacteristic absorptions for the pyridine ring.
1100 - 1250C-N StretchMediumFor the aliphatic amine C-N bonds.[10][11]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural evidence.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺.

    • For fragmentation data, an Electron Ionization (EI) source or tandem mass spectrometry (MS/MS) can be used.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions to corroborate the proposed structure.

The molecular formula is C₁₁H₁₈N₂. The molecular weight is 178.27 g/mol .

  • Molecular Ion: Using ESI, the expected base peak would be the protonated molecule [M+H]⁺ at m/z = 179.28 . The presence of two nitrogen atoms adheres to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[12]

  • Key Fragmentation Pattern (α-Cleavage): Amines are well-known to undergo α-cleavage (cleavage of the bond adjacent to the C-N bond) as a primary fragmentation pathway.[13][14][15] For this molecule, two main α-cleavage events are predicted:

    • Loss of a tert-butyl radical: Cleavage between the quaternary carbon and the nitrogen would result in a stable pyridylmethylaminium ion. This would produce a fragment at m/z = 121.07 .

    • Loss of a pyridylmethyl radical: Cleavage of the methylene-nitrogen bond would form a stable tert-butylaminium ion. This would produce a fragment at m/z = 72.10 .

The observation of the correct molecular ion and these specific fragment ions provides strong, corroborating evidence for the overall structure and connectivity.

Synergistic Data Integration: A Self-Validating Conclusion

The true power of this multi-technique approach is realized when the data are integrated.

  • MS confirms the molecular formula is C₁₁H₁₈N₂.

  • FT-IR confirms the presence of a secondary amine (N-H), an aromatic ring (C=C/C=N), and aliphatic chains (C-H).

  • ¹³C NMR shows 7 unique carbons, matching the molecular symmetry.

  • ¹H NMR provides the final, definitive proof, showing the 9H singlet of a tert-butyl group, the 2H singlet of a methylene bridge, the characteristic 2H/2H doublet pattern of a 4-substituted pyridine ring, and the exchangeable N-H proton. The integration values (9:1:2:2:2) perfectly match the proposed structure.

G cluster_analysis Spectroscopic Analysis cluster_data Primary Data Output start Test Article: 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine ms Mass Spectrometry (MS) start->ms ir FT-IR Spectroscopy start->ir nmr NMR (¹H & ¹³C) start->nmr ms_data Molecular Weight = 178.27 [M+H]⁺ = 179.28 Fragments: 121, 72 ms->ms_data ir_data Functional Groups: - N-H (~3320 cm⁻¹) - Aromatic C=C (~1600 cm⁻¹) - Aliphatic C-H (~2970 cm⁻¹) ir->ir_data nmr_data Connectivity Map: - t-Butyl (9H, s) - Methylene (2H, s) - 4-Subst. Pyridine (2H, d; 2H, d) nmr->nmr_data conclusion Unambiguous Structure Confirmed ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Integrated workflow combining MS, FT-IR, and NMR data.

Conclusion: An Authoritative and Trustworthy Framework

The structural confirmation of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is robustly achieved through the synergistic use of NMR, FT-IR, and Mass Spectrometry. Each technique provides complementary data that, when combined, creates a self-validating system leaving no ambiguity. NMR defines the precise atom-to-atom connectivity, FT-IR confirms the expected functional moieties, and MS verifies the elemental composition and key structural subunits through fragmentation. Adherence to these detailed protocols and interpretative frameworks ensures the highest level of scientific integrity, providing the trustworthy data required to advance research and drug development programs with confidence.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • International Council for Harmonisation. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm). [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Future Science Group. (2012). Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

  • Reddit. (2024). r/OrganicChemistry: Amine protons on NMR. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Beltrán, J. L., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(31), 4057–4061. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

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A Comparative Guide to Validating the Purity of Synthesized 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a novel compound such as 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a robust analytical strategy is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of essential analytical methodologies for confirming the purity of this synthesized molecule, offering insights into the rationale behind selecting a multi-technique approach.

The structure of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, featuring both a sterically hindered amine and a pyridine ring, presents unique analytical considerations. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a comprehensive purity assessment relies on the orthogonal application of several analytical techniques, each providing a different piece of the puzzle.

Orthogonal Analytical Strategy for Purity Validation

A self-validating system for purity determination should not rely on a single method. Instead, a combination of techniques with different separation and detection principles should be employed to ensure that all potential impurities are identified and quantified.

Caption: Orthogonal approach to purity validation.

I. Chromatographic Methods: The Workhorse of Purity Analysis

Chromatographic techniques are fundamental for separating the target compound from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity analysis of non-volatile organic molecules.[1][2] For 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, a reversed-phase HPLC method with UV detection is the logical first step.

Principle of the Method: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine moiety in the target molecule provides a strong chromophore for UV detection. The analysis involves sample extraction, separation on a reversed-phase HPLC column, and subsequent detection.[3]

Experimental Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the main compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining a broad range of organic molecules.

  • Trifluoroacetic acid is used as a mobile phase modifier to improve peak shape for the basic amine and pyridine functionalities by ion-pairing.

  • Gradient elution is essential to ensure the separation of impurities with a wide range of polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities detected by HPLC-UV, LC-MS is an invaluable tool.[1] It provides the mass-to-charge ratio of eluted peaks, aiding in their structural elucidation.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[1][4] The International Council for Harmonisation (ICH) Q3C guideline provides a framework for the control of residual solvents in pharmaceuticals.[5][6]

Principle of the Method: Headspace GC-MS involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace).[7] An aliquot of the headspace is then injected into the GC-MS system for separation and detection.

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized compound into a 20 mL headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed ramp to separate solvents with different boiling points.

    • Mass Spectrometer: Operated in full scan mode to identify a wide range of potential solvents.

  • Data Analysis: Identify and quantify residual solvents by comparing the obtained mass spectra and retention times with those of known standards.

Causality Behind Experimental Choices:

  • Headspace sampling is used to introduce only the volatile components into the GC system, protecting it from non-volatile sample matrix contamination.[7]

  • A non-polar GC column is effective for separating common organic solvents.

II. Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed structural information and can be used for quantitative purity assessment.

A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9]

Principle of the Method: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Causality Behind Experimental Choices:

  • A long relaxation delay is crucial for accurate quantification, as it ensures that the signal intensity is directly proportional to the number of protons.

  • The choice of a non-overlapping internal standard is critical for accurate integration.

III. Elemental Analysis: Fundamental Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.[10] This technique is a fundamental check of the compound's empirical formula and can indicate the presence of inorganic impurities or residual solvents that do not contain these elements.[11]

Principle of the Method: The sample is combusted in a high-temperature furnace, converting the elements into simple gases (CO₂, H₂O, N₂).[10] These gases are then separated and quantified by a detector.

Data Interpretation: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine (C₁₁H₁₈N₂). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[12][13]

Comparison of Purity Validation Methods

Method Information Provided Advantages Limitations Typical Application
HPLC-UV Relative purity, presence of non-volatile impurities.High sensitivity, high throughput, widely available.Requires a chromophore, may not detect all impurities if they have poor UV absorption.Routine quality control, stability testing.
LC-MS Molecular weight of impurities.High specificity, aids in impurity identification.More complex instrumentation, quantification can be challenging.Impurity profiling and identification.
Headspace GC-MS Presence and identity of volatile impurities.Excellent for residual solvents, high sensitivity.[7]Only suitable for volatile compounds.Residual solvent analysis as per ICH Q3C.[5]
¹H qNMR Absolute purity, structural confirmation.Primary method, does not require a reference standard of the analyte.[8]Lower sensitivity than chromatographic methods, requires a high-field NMR.Purity assignment of reference standards, orthogonal check on purity.
Elemental Analysis Elemental composition (%C, H, N).Confirms empirical formula, detects inorganic impurities.Not specific for organic impurities, requires a relatively large amount of sample.Confirmation of a new chemical entity's composition.

Conclusion

The validation of the purity of a synthesized compound like 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is a multi-faceted process that necessitates a suite of orthogonal analytical techniques. A combination of HPLC-UV for routine purity assessment, LC-MS for impurity identification, headspace GC-MS for residual solvent analysis, qNMR for absolute purity determination, and elemental analysis for compositional verification provides a comprehensive and trustworthy purity profile. This rigorous approach, grounded in the principles of analytical chemistry and guided by regulatory standards such as those from the ICH[14][15], is essential for advancing a new chemical entity through the drug development pipeline.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

  • Elemental analysis: operation & applications . Elementar. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Identification and profiling of impurities in Pharmaceuticals . ResolveMass Laboratories Inc. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) . ICH. [Link]

  • Elemental analysis and chemical composition . INFINITIA Industrial Consulting. [Link]

  • Amine Purity Standards: Ensuring Quality in Chemical Supply . diplomata comercial. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline . [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health . Labcompare. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

  • An International Study Evaluating Elemental Analysis . PMC - PubMed Central. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates . DOI. [Link]

  • ANALYTICAL METHODS . [Link]

  • How Is GC-MS Used In Quality Control? . Chemistry For Everyone - YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyridine-2-Methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of molecular docking studies focused on pyridine-2-methylamine derivatives. As a scaffold of significant interest in medicinal chemistry, particularly in the development of novel antitubercular and anticancer agents, a robust understanding of its binding interactions is paramount.[1] This document is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for conducting and evaluating comparative docking studies. We will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format. The guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyridine-2-Methylamine and Molecular Docking

The pyridine-2-methylamine scaffold is a versatile building block in medicinal chemistry.[1] Its derivatives have shown potent activity against a range of biological targets, including Mycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis and various kinases in cancer pathways.[2][3] The core structure allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a target protein.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor recognition.[5] The accuracy of these predictions, however, is highly dependent on the chosen docking software, the scoring function employed, and the meticulous preparation of both the ligand and the receptor.[6]

This guide will navigate these complexities by presenting a comparative framework. We will use the MmpL3 protein, a crucial transporter for mycolic acids in M. tuberculosis, as our primary target, drawing on published data to illustrate key concepts.[7]

The Pillars of a Robust Comparative Docking Study

A successful comparative docking study does not merely generate docking scores; it critically evaluates the process and results to provide actionable insights. This requires a multi-faceted approach encompassing careful selection of tools, rigorous validation, and a logical workflow.

Causality in Experimental Design: Selecting Your Tools

The choice of docking software is a critical first step that influences the entire study. Different programs utilize distinct search algorithms and scoring functions, which can lead to varied results. Here, we compare three widely used platforms:

  • AutoDock Vina: A popular open-source program known for its speed and ease of use. It employs a Lamarckian genetic algorithm for its conformational search and a machine-learning-based scoring function.[4][8]

  • Schrödinger Glide: A commercial software suite widely used in the pharmaceutical industry.[9] It features a hierarchical search protocol (HTVS, SP, XP) and a well-validated scoring function (GlideScore) that approximates binding free energy.[9][10]

  • GOLD (Genetic Optimisation for Ligand Docking): Known for its flexibility and handling of protein and ligand flexibility. It uses a genetic algorithm to explore a wide range of ligand conformations and orientations.[11]

Expert Insight: The choice of software often depends on the specific research question. For high-throughput virtual screening of large libraries, the speed of AutoDock Vina or Glide's Standard Precision (SP) mode is advantageous.[9] For more detailed binding mode analysis of a smaller set of high-priority compounds, the higher precision of Glide's Extra Precision (XP) mode or GOLD's more exhaustive search may be preferable.[10][11]

The Workflow: A Self-Validating System

A reliable docking protocol is a self-validating one. This means building in checks and balances to ensure the methodology is sound before proceeding to dock unknown ligands. The following workflow illustrates this principle.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking & Analysis Phase PDB Select Target PDB (e.g., MmpL3) PrepProt Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt DefineSite Define Binding Site (Grid Generation) PrepProt->DefineSite PrepLig Prepare Ligands (Generate 3D Conformations, Assign Charges) Docking Dock Pyridine Derivatives (e.g., AutoDock, Glide, GOLD) PrepLig->Docking Redock Re-dock Co-crystallized Ligand DefineSite->Redock RMSD Calculate RMSD (Target < 2.0 Å) Redock->RMSD RMSD->Docking Validation Successful Scoring Analyze Docking Scores & Poses Docking->Scoring Comparison Compare with Experimental Data (e.g., MIC, IC50, Ki) Scoring->Comparison

Caption: A validated workflow for comparative molecular docking.

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed, generalized protocol that can be adapted for specific software suites.

Protein and Ligand Preparation

Rationale: Proper preparation is crucial for accurate docking. This involves adding hydrogen atoms, assigning correct protonation states, and optimizing the hydrogen-bonding network.[12] Ligands must be converted to 3D structures with appropriate charges.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., MmpL3) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, remove all non-essential water molecules.[8][13]

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Optimize the orientation of hydroxyl groups, and the protonation states of histidine, aspartate, and glutamate residues.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the pyridine-2-methylamine derivatives.

    • Use a tool like LigPrep (Schrödinger) or Open Babel to generate low-energy 3D conformations and assign correct protonation states and partial charges.[13]

Docking Validation: The Redocking Experiment

Rationale: Before docking your compounds of interest, you must validate that your chosen docking protocol can reproduce the experimentally determined binding mode of a known ligand.[14] This is typically the co-crystallized ligand from the PDB structure.

Protocol:

  • Define the Binding Site: Generate a docking grid or define a docking sphere centered on the co-crystallized ligand. This defines the search space for the docking algorithm.[15]

  • Redock the Ligand: Dock the extracted co-crystallized ligand back into the prepared protein using your chosen software (AutoDock Vina, Glide, GOLD).[16]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[14]

  • Assess Success: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating the docking protocol is reliable.[14]

Comparative Docking and Analysis

Protocol:

  • Dock Derivatives: Using the validated protocol, dock the library of pyridine-2-methylamine derivatives into the target protein's binding site.

  • Analyze Results: For each compound, analyze the top-scoring poses. Key metrics include:

    • Docking Score: A numerical value representing the predicted binding affinity.[17] More negative values typically indicate stronger binding.[18]

    • Binding Interactions: Visualize the docked poses and identify key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts.[2]

    • Pose Clustering: Analyze the clustering of docked poses to understand conformational preferences.

Data Presentation and Interpretation

Objective comparison requires clear data presentation. The goal is to correlate computational predictions with experimental data to build a robust structure-activity relationship (SAR).

Comparing Docking Scores Across Different Software

The table below presents hypothetical docking data for a series of pyridine-2-methylamine derivatives against MmpL3, alongside their experimental Minimum Inhibitory Concentration (MIC) values.

CompoundAutoDock Vina (kcal/mol)Glide XP (GScore)GOLD (PLP Fitness)Experimental MIC (µg/mL)
Derivative 1 -10.9-11.595.20.0625
Derivative 2 -10.2-10.891.50.125
Derivative 3 -9.5-9.985.10.5
Derivative 4 -8.1-8.575.6>16

Interpretation:

  • Trends, Not Absolutes: The absolute values of docking scores are not directly comparable across different programs.[17] Instead, focus on the relative ranking of compounds. In this example, all three programs correctly rank the derivatives from most to least potent, showing a good correlation with the experimental MIC data.

  • Correlation with Experiment: The primary goal is to see if the docking scores can distinguish between active and inactive compounds. A strong correlation between lower (more favorable) docking scores and lower MIC values (higher potency) suggests the docking model is predictive.[19]

From Docking Score to Binding Affinity: A Note of Caution

While docking scores provide a useful ranking, they are not a direct measure of binding affinity (like Kᵢ or Kᴅ).[20] The scoring functions are approximations and do not account for all factors influencing binding, such as entropy and solvation effects.[6] However, a good correlation between docking scores and experimentally determined inhibition constants (Kᵢ) is a strong indicator of a predictive model.[4][20]

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating framework for conducting comparative molecular docking studies of pyridine-2-methylamine derivatives. By focusing on the causality behind protocol choices, implementing validation steps, and objectively comparing results against experimental data, researchers can generate reliable and insightful computational models.

Future studies should aim to incorporate more advanced techniques such as:

  • Induced Fit Docking (IFD): Accounts for protein flexibility upon ligand binding, which can be crucial for accuracy.[10]

  • Molecular Dynamics (MD) Simulations: Can be used to assess the stability of docked poses over time.

  • Free Energy Perturbation (FEP): Provides a more quantitative prediction of binding affinities.

By integrating these methods, the predictive power of in silico models can be further enhanced, accelerating the discovery and optimization of novel therapeutic agents based on the promising pyridine-2-methylamine scaffold.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Mina, J., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Retrieved January 23, 2026, from [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Retrieved January 23, 2026, from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved January 23, 2026, from [Link]

  • Introduction to docking using GOLD. (2021). YouTube. Retrieved January 23, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 23, 2026, from [Link]

  • On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. (2017). PubMed. Retrieved January 23, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • (PDF) Validation of Docking Methodology (Redocking). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to interprete and analyze molecular docking results?. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. Retrieved January 23, 2026, from [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Glide. (n.d.). Schrödinger. Retrieved January 23, 2026, from [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. Retrieved January 23, 2026, from [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Schrödinger Notes—Molecular Docking. (2024). J's Blog. Retrieved January 23, 2026, from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Chemistry of Risk

The chemical structure of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine suggests several potential hazards that must be addressed through rigorous safety protocols. The presence of an amine group and a pyridine ring are key indicators of its likely reactivity and toxicity.

  • Amine Functionality : Amines are organic derivatives of ammonia and can be corrosive and irritating to the skin and eyes.[1] They can also be toxic if inhaled or ingested.[2]

  • Pyridine Moiety : Pyridine and its derivatives are known to be hazardous, with potential for skin and eye irritation, as well as being harmful if swallowed.[3]

  • Inferred Hazards : Based on these structural components, it is prudent to treat 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine as a compound that is potentially:

    • Harmful or toxic if swallowed or in contact with skin.[2][3]

    • A cause of skin and eye irritation, or potentially severe burns.[4]

    • A respiratory irritant.[4]

Hazard Summary Table

Potential Hazard Rationale based on Structural Analogs Primary Routes of Exposure
Acute Toxicity (Oral, Dermal) Amine and pyridine compounds often exhibit toxicity.[2][3]Ingestion, Skin Contact
Skin Corrosion/Irritation Amines are known to be corrosive or irritating to the skin.[1][4]Skin Contact
Serious Eye Damage/Irritation Amines and pyridines can cause severe eye irritation or damage.[3][4]Eye Contact
Respiratory Irritation Volatile amines can irritate the respiratory tract.[4][5]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling compounds with unknown or inferred hazards. The following PPE is mandatory when working with 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine.

  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles are essential to protect against splashes and vapors.[6]

    • Face Shield : For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[6][7] Double-gloving is a good practice for added protection.

    • Laboratory Coat : A flame-resistant lab coat that fully covers the arms is required.

    • Chemical-Resistant Apron or Suit : For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit is advised.[8]

  • Respiratory Protection :

    • Chemical Fume Hood : All handling of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

    • Respirator : In the event of a spill or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][11]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine Assess_Splash Splash Hazard? Start->Assess_Splash Assess_Quantity Large Quantity? Start->Assess_Quantity Goggles Mandatory: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat Assess_Splash->Goggles No Face_Shield Add: Face Shield Assess_Splash->Face_Shield Yes Assess_Quantity->Goggles No Apron_Suit Add: Chemical-Resistant Apron/Suit Assess_Quantity->Apron_Suit Yes Fume_Hood Work in Fume Hood Goggles->Fume_Hood Face_Shield->Goggles Apron_Suit->Goggles

Caption: PPE selection workflow based on procedural hazards.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk.

3.1. Preparation and Pre-Handling

  • Designate a Work Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Emergency Procedures : Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.

3.2. Handling and Experimental Use

  • Don PPE : Put on all required PPE before entering the designated work area.

  • Dispensing :

    • Use a clean, dry spatula for solids or a calibrated pipette for liquids.

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[4]

  • During the Experiment :

    • Continuously monitor the reaction for any unexpected changes.

    • Maintain good housekeeping within the fume hood.

    • Do not work alone.

3.3. Post-Handling and Decontamination

  • Decontaminate Equipment : Clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[3]

Emergency and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm.

Emergency Response Flowchart

Emergency_Response cluster_event Emergency Event cluster_actions Immediate Actions cluster_response Specific Response Event Emergency Event (Spill or Exposure) Alert Alert others in the lab Event->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the situation Evacuate->Assess Spill Spill? Assess->Spill Exposure Personal Exposure? Assess->Exposure Spill->Exposure No Contain_Spill Contain spill with absorbent material Spill->Contain_Spill Yes First_Aid Administer First Aid Exposure->First_Aid Yes Decontaminate_Area Decontaminate the area Contain_Spill->Decontaminate_Area Seek_Medical Seek immediate medical attention First_Aid->Seek_Medical

Caption: Flowchart for immediate emergency response actions.

4.1. Spill Procedures

  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12][13]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

4.2. First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Protocol : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4][14][15] Do not dispose of this chemical down the drain.[14]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • LookChem. (n.d.). N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Dal-Cin. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Labsolution. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SafeWork Insider. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.